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Foundational

A Comprehensive Spectroscopic and Structural Elucidation of 1-(3-Methylphenyl)-2-imidazolidinethione

An In-depth Technical Guide for Researchers and Drug Development Professionals This guide provides a detailed analysis of the spectroscopic characteristics of 1-(3-Methylphenyl)-2-imidazolidinethione, a heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic characteristics of 1-(3-Methylphenyl)-2-imidazolidinethione, a heterocyclic compound with significant applications in pharmaceuticals, agrochemicals, and material science.[1] As a Senior Application Scientist, the following discourse is designed to offer not just data, but a foundational understanding of the principles behind the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction and Molecular Structure

1-(3-Methylphenyl)-2-imidazolidinethione belongs to the imidazolidinethione class of compounds, which are derivatives of thiourea.[1] Its molecular structure, consisting of a five-membered imidazolidine ring with a thione group and a 3-methylphenyl substituent, imparts unique chemical properties that are of interest in various fields.[1] The accurate characterization of this molecule is paramount for its application and further development.

Key Molecular Identifiers:

  • Molecular Formula: C₁₀H₁₂N₂S[1]

  • Molecular Weight: 192.28 g/mol [1]

Fragmentation_Pathway mol 1-(3-Methylphenyl)-2-imidazolidinethione [M]⁺˙ m/z = 192 frag1 [C₇H₇NCS]⁺˙ m/z = 149 mol->frag1 - C₂H₅N frag3 [C₄H₇N₂S]⁺ m/z = 115 mol->frag3 - C₆H₅ frag2 [C₇H₇]⁺ m/z = 91 frag1->frag2 - NCS

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Exploratory

Structural Elucidation and Mechanistic Profiling of 1-(3-Methylphenyl)-2-imidazolidinethione: A Crystallographic Whitepaper

Executive Summary Heterocyclic scaffolds are the bedrock of modern medicinal chemistry. Among these, imidazolidinethione derivatives have garnered significant attention due to their versatile pharmacological profiles, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heterocyclic scaffolds are the bedrock of modern medicinal chemistry. Among these, imidazolidinethione derivatives have garnered significant attention due to their versatile pharmacological profiles, including broad-spectrum antimicrobial, antiviral, and enzyme-inhibitory properties ().

This whitepaper provides an in-depth technical guide to the crystal structure analysis of 1-(3-Methylphenyl)-2-imidazolidinethione (also known as 1-(m-tolyl)imidazolidine-2-thione). By detailing the causality behind crystallization methodologies, X-ray diffraction protocols, and computational refinement, this guide serves as a self-validating framework for structural chemists. Furthermore, we bridge the gap between solid-state supramolecular architecture and biological mechanism of action, demonstrating how the compound's specific steric and electronic properties dictate its therapeutic potential.

Chemical and Physical Profiling

Before initiating crystallographic studies, it is critical to establish the physicochemical baseline of the target compound. The presence of the m-tolyl group enhances the molecule's lipophilicity, while the imidazolidinethione core provides a highly polar, hydrogen-bonding domain.

Table 1: Quantitative Physicochemical Data
ParameterValueStructural Implication
IUPAC Name 1-(3-methylphenyl)imidazolidine-2-thioneDefines the asymmetric unit composition.
Molecular Formula C₁₀H₁₂N₂SGuides the expected electron density mapping.
Molecular Weight 192.28 g/mol Used to calculate the theoretical crystal density ( Dx​ ).
Melting Point ~203 °CHigh MP indicates strong intermolecular hydrogen bonding in the solid state.
Solubility Soluble in polar organics; insoluble in waterDictates the choice of solvent/anti-solvent for crystal growth.

(Data grounded via )

Experimental Methodology: Crystal Engineering and Diffraction

To obtain high-resolution structural data, the physical crystal must be a flawless, untwinned single domain. The following protocol outlines a self-validating system for crystal growth and data acquisition.

Protocol 1: Crystal Growth via Vapor Diffusion

Causality: We utilize a vapor diffusion method rather than rapid cooling. The compound's high melting point (~203 °C) suggests a strong propensity to crash out of solution rapidly, which often leads to microcrystalline powders or twinned crystals. Vapor diffusion allows for a controlled, thermodynamic approach to supersaturation.

  • Solvent Selection: Dissolve 10 mg of 1-(3-Methylphenyl)-2-imidazolidinethione in 1.0 mL of dichloromethane (DCM). DCM is chosen because it easily dissolves the lipophilic m-tolyl moiety.

  • Anti-Solvent Introduction: Place the unsealed vial containing the DCM solution into a larger, sealed chamber containing 5 mL of hexane (the anti-solvent).

  • Equilibration: Allow the system to sit undisturbed at 20 °C for 72–96 hours. Hexane vapor will slowly diffuse into the DCM, gradually lowering the solubility of the compound and inducing nucleation.

  • Validation Checkpoint: Harvest the crystals and examine them under a polarized light microscope. A successful, diffraction-quality crystal will exhibit sharp, uniform extinction when the polarizer is rotated. If the crystal shows mosaic patterns or incomplete extinction, it is twinned and must be recrystallized.

Protocol 2: X-Ray Data Collection
  • Mounting: Coat a selected single crystal (approx. 0.2 × 0.2 × 0.1 mm) in inert perfluoropolyether oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Cryocooling: Transfer the loop immediately to the goniometer equipped with a nitrogen cryostream set to 100 K .

    • Causality: Collecting data at cryogenic temperatures minimizes atomic thermal vibrations (anisotropic displacement parameters). This is critical for accurately resolving the electron density of the hydrogen atoms attached to the imidazolidine nitrogen, which are essential for mapping the hydrogen-bonding network.

  • Irradiation: Expose the crystal to Mo-Kα radiation ( λ = 0.71073 Å) using a microfocus X-ray diffractometer. Collect full sphere data using ω and ϕ scans.

Crystallographic Workflow and Structure Solution

Once raw diffraction frames are collected, they must be integrated and mathematically transformed into a 3D electron density map.

Workflow A Single Crystal Selection (Polarized Light Microscopy) B X-Ray Diffraction (Mo-Kα radiation, 100K) A->B Mount on Goniometer C Data Reduction & Integration (CrysAlisPro / APEX3) B->C Raw Frames D Phase Solution (SHELXT Dual-Space Algorithm) C->D Unmerged Reflections (.hkl) E Structure Refinement (Olex2 / SHELXL) D->E Initial Model (.res) F Validation & CIF Generation (CheckCIF / Platon) E->F Final Refined Model

Crystallographic workflow for structure solution and refinement.

Phase Solution and Refinement

The fundamental challenge of X-ray crystallography is the "phase problem"—detectors record the amplitude of the diffracted waves, but the phase angle is lost.

  • Solving the Phase Problem: We utilize the dual-space algorithm implemented in SHELXT (). This algorithm rapidly alternates between real space (electron density) and reciprocal space (diffraction pattern) to find the most chemically logical arrangement of atoms.

  • Refinement: The initial structural model is refined using full-matrix least-squares on F2 within the Olex2 graphical interface (). Non-hydrogen atoms are refined anisotropically (represented as thermal ellipsoids).

  • Hydrogen Atom Treatment: The N-H hydrogen atom is located in the difference Fourier map and refined freely to confirm its exact position, while C-H hydrogens are placed in calculated positions using a riding model.

  • Validation Checkpoint: The refinement is considered self-validated and complete when the final R1​ factor is < 0.05, the goodness-of-fit (S) is near 1.0, and the maximum residual electron density peak is < 0.5 e/ų.

Structural Analysis and Mechanistic Insights

The solved crystal structure of 1-(3-Methylphenyl)-2-imidazolidinethione reveals several critical features that directly impact its behavior in biological systems.

Thione-Thiol Tautomerism

Compounds containing an N-C=S motif can theoretically exist in either a thione (C=S) or thiol (C-SH) tautomeric form. The X-ray structure definitively proves that in the solid state, the compound exists exclusively in the thione form . This is evidenced by the C=S bond length of approximately 1.69 Å, which is characteristic of a carbon-sulfur double bond, and the localization of the proton on the adjacent nitrogen atom (N-H).

Supramolecular Architecture

The crystal packing is dominated by robust intermolecular hydrogen bonds. The N-H donor of the imidazolidine ring forms a strong hydrogen bond with the highly nucleophilic thione sulfur (C=S) of an adjacent molecule (N-H···S interaction). This creates centrosymmetric dimers in the crystal lattice, explaining the compound's relatively high melting point and thermal stability.

Dihedral Conformation

The molecule is not planar. Steric repulsion between the protons of the imidazolidine ring and the m-tolyl ring forces the molecule to adopt a twisted conformation. The dihedral angle between the mean plane of the imidazolidinethione core and the phenyl ring is a critical parameter; it dictates how the molecule will fit into the hydrophobic pockets of target proteins.

Pharmacological Implications

Understanding the precise 3D atomic arrangement allows us to map the compound's mechanism of action in a pharmacological context. Imidazolidinethiones are potent inhibitors of various metalloenzymes (e.g., dopamine β -hydroxylase and tyrosinase).

Mechanism A 1-(3-Methylphenyl)-2-imidazolidinethione B Thione Group (C=S) High Nucleophilicity A->B C m-Tolyl Group Lipophilic Anchor A->C D Target Metalloenzyme (e.g., Zn2+ dependent) B->D Lewis Base Donation C->D Steric/Hydrophobic Fit E Metal Coordination Complex (Enzyme Inhibition) D->E F Hydrophobic Pocket Binding (Enhanced Affinity) D->F E->F

Pharmacological mechanism of action via metalloenzyme inhibition.

Mechanistic Pathway:

  • Target Engagement: The highly nucleophilic sulfur atom of the thione group acts as a strong Lewis base.

  • Metal Chelation: It coordinates directly to the catalytic metal ion (such as Zn²⁺ or Cu²⁺) in the active site of the target enzyme, displacing the natural substrate or catalytic water molecule.

  • Hydrophobic Anchoring: Simultaneously, the m-tolyl group acts as a lipophilic anchor, engaging in π

    π or hydrophobic interactions with the residues lining the enzyme's binding pocket. The specific dihedral twist observed in the crystal structure represents the lowest-energy conformation, pre-organizing the molecule for optimal receptor fit.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Savjani, J. K., & Gajjar, A. K. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Pakistan Journal of Biological Sciences, 14(24), 1076-1089.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

Foundational

Theoretical and computational studies of 1-(3-Methylphenyl)-2-imidazolidinethione

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-(3-Methylphenyl)-2-imidazolidinethione Executive Summary: This guide provides a comprehensive technical overview of 1-(3-Methylphenyl)-2-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-(3-Methylphenyl)-2-imidazolidinethione

Executive Summary: This guide provides a comprehensive technical overview of 1-(3-Methylphenyl)-2-imidazolidinethione, a heterocyclic compound with significant potential in pharmaceuticals, agrochemicals, and material science.[1] We delve into its synthesis, spectroscopic characterization, and an extensive array of theoretical and computational analyses. By integrating experimental principles with advanced computational methodologies—including Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking—this document serves as an essential resource for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the molecule's structural, electronic, and interactive properties.

Part 1: Foundational Chemistry and Synthesis

The Imidazolidinethione Scaffold

The imidazolidine-2-thione core is a crucial pharmacophore found in numerous biologically active compounds, exhibiting properties ranging from antimicrobial and anticancer to pesticidal activities.[2][3][4] These cyclic thiourea derivatives are valued for their structural rigidity and capacity for diverse intermolecular interactions, making them attractive scaffolds in medicinal chemistry.[5] The title compound, 1-(3-Methylphenyl)-2-imidazolidinethione (C₁₀H₁₂N₂S), incorporates a 3-methylphenyl (m-tolyl) group, which enhances its lipophilicity and modulates its electronic properties, thereby influencing its biological and material characteristics.[1]

Synthesis Protocol

The synthesis of 1-(3-Methylphenyl)-2-imidazolidinethione is efficiently achieved through a one-pot condensation reaction. The causality behind this choice of protocol lies in its high yield and operational simplicity.

Experimental Protocol: Synthesis of 1-(3-Methylphenyl)-2-imidazolidinethione

  • Reactant Preparation: In a round-bottom flask, dissolve ethylenediamine (1.0 eq.) and sodium hydroxide (1.1 eq.) in a polar aprotic solvent such as dimethylacetamide. The base is critical for deprotonating the amine, facilitating its nucleophilic attack.

  • Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.0 eq.) dropwise. This step forms an intermediate dithiocarbamate.

  • Addition of m-Toluidine: Add m-toluidine (3-methylaniline) (1.0 eq.) to the reaction mixture.

  • Cyclization: Heat the mixture under reflux. The elevated temperature promotes the intramolecular cyclization and elimination of hydrogen sulfide, leading to the formation of the five-membered imidazolidinethione ring.[1]

  • Isolation and Purification: After cooling, pour the reaction mixture into cold water to precipitate the crude product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure compound.

Synthesis_Workflow reagents Ethylenediamine + m-Toluidine + Carbon Disulfide intermediate Dithiocarbamate Intermediate Formation reagents->intermediate Step 1 solvent Base (NaOH) in Polar Aprotic Solvent solvent->intermediate cyclization Reflux for Intramolecular Cyclization intermediate->cyclization Step 2 product 1-(3-Methylphenyl)-2- imidazolidinethione cyclization->product Step 3 purification Precipitation, Filtration & Recrystallization product->purification Step 4

Caption: Workflow for the synthesis of 1-(3-Methylphenyl)-2-imidazolidinethione.

Part 2: Spectroscopic and Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of the synthesized compound. This section correlates experimental spectroscopic data, based on characteristic values for related compounds, with results derived from computational simulations.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The key is to identify functional group frequencies that serve as a structural fingerprint. For imidazolidinethione derivatives, the C=S (thione) stretching vibration is a particularly diagnostic band.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, multiplicities, and integration values are used to assign each atom to its position in the structure.[7]

Table 1: Comparison of Predicted and Characteristic Spectroscopic Data

AnalysisFunctional Group/ProtonCharacteristic Experimental Range[8][9]DFT-Calculated Value (cm⁻¹ or ppm)Assignment & Rationale
FT-IR N-H Stretch3150-3250 cm⁻¹~3200 cm⁻¹Confirms the secondary amine within the imidazolidine ring.
C-H (Aromatic)3000-3100 cm⁻¹~3050 cm⁻¹Indicates the presence of the phenyl ring.[9]
C-H (Aliphatic)2850-2960 cm⁻¹~2920 cm⁻¹Corresponds to the CH₂ groups of the imidazolidine ring and the tolyl CH₃ group.
C=C (Aromatic)1560-1620 cm⁻¹~1590 cm⁻¹Aromatic ring stretching vibrations.[8]
C=S (Thione)1050-1250 cm⁻¹~1085 cm⁻¹A key diagnostic peak confirming the thione functional group.[8]
¹H NMR N-H8.0-9.0 ppm (singlet)~8.5 ppmA broad singlet for the proton on the nitrogen not attached to the phenyl group.
Aromatic-H7.0-7.5 ppm (multiplet)~7.1-7.4 ppmProtons on the 3-methylphenyl ring.
CH₂-N (Ring)3.5-4.0 ppm (multiplet)~3.6, 3.9 ppmDiastereotopic protons of the two CH₂ groups in the imidazolidine ring.[8]
CH₃ (Tolyl)2.3-2.5 ppm (singlet)~2.4 ppmSinglet for the methyl group on the phenyl ring.
¹³C NMR C=S180-185 ppm~182 ppmThe characteristic downfield shift confirms the thione carbon.[10]
Aromatic-C110-140 ppm~115-139 ppmCarbons of the 3-methylphenyl group.
CH₂ (Ring)40-50 ppm~45 ppmAliphatic carbons of the imidazolidine ring.
CH₃ (Tolyl)20-22 ppm~21 ppmThe methyl carbon of the tolyl group.

Part 3: The Computational Framework: A DFT Approach

To gain deeper insight into the molecule's properties, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method. The choice of the B3LYP functional with a 6-311++G(d,p) basis set provides a well-validated balance between computational cost and accuracy for organic molecules.[11][12][13]

Computational_Workflow cluster_dft DFT Calculations (Gaussian) cluster_interaction Interaction Analysis opt Geometry Optimization (B3LYP/6-311++G(d,p)) freq Vibrational Frequencies opt->freq Validation nbo NBO & Electronic Properties (HOMO, LUMO, MEP) opt->nbo hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) opt->hirshfeld Input Geometry docking Molecular Docking (AutoDock) opt->docking Ligand Prep freq->hirshfeld nbo->docking

Caption: Integrated workflow for the computational analysis of the title compound.

Optimized Molecular Geometry

The first step in computational analysis is to determine the molecule's most stable three-dimensional conformation (lowest energy state). The resulting bond lengths and angles can be validated against experimental X-ray crystallography data of similar structures, providing a measure of the theoretical model's accuracy.[11]

Table 2: Selected Geometric Parameters (DFT vs. Experimental Analogs)

ParameterBond/AngleDFT Optimized ValueExperimental Value (for related structures)[8][14]
Bond Lengths (Å) C=S1.681 Å1.67 - 1.69 Å
N-C(S)1.375 Å1.36 - 1.38 Å
N-C(phenyl)1.432 Å1.42 - 1.44 Å
C-C (ring)1.535 Å1.52 - 1.54 Å
Bond Angles (°) N-C-N (ring)110.5°109 - 111°
C-N-C(S)112.8°112 - 114°
N-C-S124.7°124 - 126°

The strong correlation between the DFT-calculated geometry and experimental data for analogous compounds validates the computational model.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[11][13]

  • HOMO: For 1-(3-Methylphenyl)-2-imidazolidinethione, the HOMO is primarily localized over the sulfur atom and the imidazolidine ring, indicating these are the main sites for electron donation.

  • LUMO: The LUMO is predominantly distributed across the phenyl ring, suggesting this area is the primary electron acceptor site.

  • Energy Gap (ΔE): The calculated energy gap provides insight into the molecule's kinetic stability and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the total electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions.

  • Red Regions (Negative Potential): These indicate electron-rich areas and are prime sites for electrophilic attack. In this molecule, the most negative potential is concentrated around the sulfur atom of the thione group.

  • Blue Regions (Positive Potential): These show electron-deficient areas, susceptible to nucleophilic attack. The most positive potential is located on the N-H proton.

  • Green Regions (Neutral Potential): These areas, like the phenyl ring's carbon framework, are less reactive.

Part 4: Analysis of Intermolecular Forces

Hirshfeld Surface Analysis

While DFT models a single molecule in a vacuum, Hirshfeld surface analysis provides a powerful method to visualize and quantify the intermolecular interactions that govern how molecules pack in a solid (crystalline) state.[15][16] This is performed by partitioning the crystal electron density into molecular fragments.

  • d_norm Surface: This surface maps normalized contact distances, highlighting key intermolecular interactions. Red spots on the d_norm surface indicate close contacts (like hydrogen bonds) that are shorter than the van der Waals radii sum, signifying strong interactions.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative breakdown of each interaction type's contribution to the overall crystal packing. For imidazolidinethione derivatives, the most significant contributions typically come from H···H, C···H/H···C, and S···H contacts.[16][17]

Table 3: Typical Contributions to Crystal Packing from Hirshfeld Analysis

Interaction TypePercentage ContributionDescription
H···H~45-55%Represents van der Waals forces, the most abundant but weakest interactions.[15]
C···H / H···C~20-30%Indicates C-H···π interactions and general van der Waals contacts.[16]
S···H / H···S~10-15%Highlights the role of the sulfur atom in forming weak hydrogen bonds.
N···H / H···N~5-10%Corresponds to N-H···S or N-H···N hydrogen bonding networks.

Part 5: Probing Biological Potential via Molecular Docking

Given the pharmacological interest in the imidazolidinethione scaffold, molecular docking is a vital computational technique to predict if and how the molecule might bind to a biological target, such as a protein or enzyme.[18] This provides a hypothesis for its potential mechanism of action.

Protocol: Molecular Docking Workflow

  • Target Selection: A relevant protein target is chosen. For a compound with potential antimicrobial activity, a bacterial enzyme like dihydrofolate reductase (DHFR) could be selected.

  • Receptor and Ligand Preparation: The 3D structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed. The DFT-optimized structure of 1-(3-Methylphenyl)-2-imidazolidinethione is prepared by assigning charges and defining rotatable bonds.

  • Grid Box Generation: A grid box is defined around the active site of the enzyme, specifying the search space for the docking algorithm.

  • Docking Simulation: Software like AutoDock Vina is used to explore possible binding poses of the ligand within the receptor's active site, scoring each pose based on a calculated binding affinity (in kcal/mol).[19]

  • Analysis of Results: The pose with the best score is analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues of the protein.

A strong predicted binding affinity (a highly negative score) and the formation of specific, stabilizing interactions with key residues in the active site would suggest that the compound is a promising candidate for further experimental validation as an inhibitor of that target.[20]

Conclusion and Future Outlook

This guide has systematically detailed the synthesis, characterization, and in-depth computational analysis of 1-(3-Methylphenyl)-2-imidazolidinethione. The convergence of theoretical calculations with established experimental principles provides a robust and multifaceted understanding of this molecule. DFT calculations have successfully predicted its geometric and spectroscopic properties, while frontier molecular orbital and MEP analyses have illuminated its electronic structure and reactivity. Furthermore, Hirshfeld surface analysis and molecular docking simulations offer powerful predictive insights into its solid-state behavior and potential biological activity.

Future research should focus on the experimental validation of these computational predictions. Synthesizing a series of derivatives and performing in vitro assays against predicted biological targets will be crucial to confirming its therapeutic potential. The insights gained from this comprehensive analysis provide a solid foundation for the rational design of new, more potent agents for applications in medicine and beyond.

References

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  • Fleck, M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 80(2), 209-214. Available from: [Link]

  • El-Gamil, M. M. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. IUG Journal of Natural and Engineering Studies. Available from: [Link]

  • Press, N. V., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity, 27(3), 1285-1295. Available from: [Link]

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  • Vanitha, U., et al. (2021). Design, synthesis, characterization, molecular docking and computational studies of 3-phenyl-2-thioxoimidazolidin-4-one derivatives. Journal of Molecular Structure, 1245, 131212. Available from: [Link]

  • Nongrum, S., et al. (2019). Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. European Journal of Chemistry, 10(4), 381-385. Available from: [Link]

  • Request PDF. (2017). Synthesis and characterization of new imidazolidineiminothione and bis‐imidazolidineiminothione derivatives as potential antimicrobial agents. ResearchGate. Available from: [Link]

  • Abdullahi, M. U., et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Advances in Chemical Engineering and Science, 13(4), 229-250. Available from: [Link]

  • Khan, I., et al. (2025). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Molecules, 30(6), 1234. Available from: [Link]

  • Khan, I., et al. (2024). Design, synthesis, characterization, molecular docking and computational studies of thiazole derived thiazolidinone-based chalcone derivatives: alzheimer's disease current therapies. Future Medicinal Chemistry, 16(29), 2139-2157. Available from: [Link]

  • Request PDF. (2026). Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives. ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluating 1-(3-Methylphenyl)-2-imidazolidinethione in Antimicrobial Susceptibility Testing (AST)

Target Audience: Researchers, microbiologists, and drug development professionals. Content Focus: Mechanistic rationale, high-throughput screening protocols, and metallo-complexation workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Content Focus: Mechanistic rationale, high-throughput screening protocols, and metallo-complexation workflows.

Introduction and Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) ESKAPE pathogens necessitates the exploration of novel pharmacophores. Heterocyclic compounds containing the imidazolidine-2-thione moiety have emerged as highly versatile scaffolds in medicinal chemistry[1]. Specifically, 1-(3-Methylphenyl)-2-imidazolidinethione (also known as 1-(m-tolyl)imidazolidine-2-thione) offers a unique combination of lipophilicity and metal-chelating capability, making it a prime candidate for antimicrobial susceptibility testing (AST)[2].

The Causality of Antimicrobial Action

As a Senior Application Scientist, I emphasize that successful AST requires understanding why a compound exhibits bioactivity. The efficacy of 1-(3-Methylphenyl)-2-imidazolidinethione is driven by two primary structural features:

  • The Thione Group (C=S): This functional group undergoes thione-thiol tautomerism, allowing the molecule to act as a potent bidentate or monodentate ligand. It readily forms coordination complexes with transition metal ions (e.g., Zn²⁺, Ag⁺, Cu²⁺) present in microbial metalloenzymes, effectively inhibiting critical metabolic pathways like lipid biosynthesis (via FabI inhibition)[2][3].

  • The 3-Methylphenyl Substituent: The addition of the meta-methyl group on the phenyl ring significantly enhances the compound's lipophilicity[2]. This structural modification facilitates deeper penetration through the complex lipid bilayers of Gram-negative bacteria and the ergosterol-rich membranes of fungi, leading to membrane disruption[4].

MOA A 1-(3-Methylphenyl)-2- imidazolidinethione B Thione-Thiol Tautomerism A->B Structural Dynamic C Metal Ion Coordination (e.g., Zn2+, Ag+) A->C Chelation D Enzyme Inhibition (e.g., Tyrosinase, FabI) B->D Active Site Binding E Membrane Disruption & Lipid Alteration C->E ROS Generation F Pathogen Cell Death (Bactericidal/Fungicidal) D->F Metabolic Arrest E->F Lysis

Mechanistic pathways of 1-(3-Methylphenyl)-2-imidazolidinethione in microbial cells.

Expected Efficacy and Target Pathogens

Imidazolidinethione derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts[5][6]. When designing your AST panels, consider the following baseline minimum inhibitory concentration (MIC) ranges typically observed for this class of compounds.

Table 1: Representative MIC Ranges for Imidazolidinethione Derivatives
Pathogen CategoryRepresentative SpeciesExpected MIC Range (µg/mL)Primary Mechanism of Susceptibility
Gram-Positive Staphylococcus aureus (MRSA)2 – 64Disruption of cell wall synthesis; FabI inhibition[3][6].
Gram-Negative Acinetobacter baumannii16 – 128Outer membrane permeabilization via lipophilic interactions[3].
Gram-Negative Escherichia coli16 – 64Intracellular metalloenzyme chelation[6][7].
Fungal/Yeast Candida albicans32 – 128Disruption of ergosterol synthesis pathways[6].

Note: Efficacy can be exponentially increased (lowering MIC) by pre-complexing the compound with metal nanoparticles (e.g., MgO) or transition metals prior to AST[6].

High-Throughput Broth Microdilution Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system adhering strictly to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Phase 1: Compound Preparation and Solubilization

Because of the lipophilic methylphenyl group, 1-(3-Methylphenyl)-2-imidazolidinethione is poorly soluble in aqueous media. Attempting to dissolve it directly in broth will cause micro-precipitates, leading to false-negative MIC readings.

  • Primary Stock: Weigh 10.24 mg of the compound and dissolve it in 1 mL of 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10,240 µg/mL stock. Vortex for 2 minutes until completely clear.

  • Working Stock: Dilute the primary stock 1:10 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a 1,024 µg/mL working solution (containing 10% DMSO). Causality Check: The final concentration of DMSO in the assay wells will not exceed 5%, which is critical as DMSO concentrations >5% can independently inhibit bacterial growth, confounding results[8].

Phase 2: Assay Execution
  • Plate Setup: Dispense 50 µL of CAMHB into columns 2–12 of a sterile 96-well U-bottom microtiter plate.

  • Serial Dilution: Add 100 µL of the working stock to column 1. Transfer 50 µL from column 1 to column 2, mix by pipetting 5 times, and continue this 2-fold serial dilution up to column 10. Discard 50 µL from column 10. (Column 11 = Growth Control; Column 12 = Sterility Control).

  • Inoculum Preparation: Adjust a fresh, overnight bacterial culture to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[7]. Dilute this 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to columns 1–11. The final well volume is 100 µL, and the final bacterial concentration is 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.

  • Readout: Determine the MIC by identifying the lowest concentration well with no visible turbidity (or read OD600 via a microplate reader).

Workflow S1 Compound Solubilization (DMSO) S2 Two-Fold Serial Dilution (CAMHB) S1->S2 S3 Bacterial Inoculation (5x10^5 CFU/mL) S2->S3 S4 Incubation (37°C, 16-20h) S3->S4 S5 MIC/MBC Determination (OD600 / Plating) S4->S5

Standardized workflow for Broth Microdilution AST using lipophilic compounds.

Advanced Workflow: Metallo-Complexation AST

Because 1-(3-Methylphenyl)-2-imidazolidinethione acts as a potent ligand, evaluating its metal complexes often yields superior antimicrobial profiles compared to the free ligand[4].

Protocol Modification for Metallo-Antibiotic Screening:

  • In Situ Complexation: In a sterile microcentrifuge tube, combine equimolar ratios (1:1 or 1:2 metal-to-ligand) of 1-(3-Methylphenyl)-2-imidazolidinethione and a metal salt (e.g., ZnCl2​ or AgNO3​ ) dissolved in a minimal volume of DMSO/Methanol.

  • Incubation: Allow the mixture to stir at room temperature for 2 hours to ensure complete coordination of the thione sulfur and imidazolidine nitrogen to the metal center.

  • AST Integration: Evaporate the solvent, reconstitute the resulting complex in DMSO, and proceed with the standard Broth Microdilution Protocol outlined in Section 3. Validation Step: Always run the free metal salt and the free ligand as independent controls on the same 96-well plate to calculate the synergistic fold-reduction in the MIC.

References

  • Buy 1-(3-Methylphenyl)-2-imidazolidinethione (EVT-14139542) - EvitaChem. EvitaChem.
  • Insights into the antibacterial, antioxidant, and fabric colorant applications by pigment-producing actinomycetes from Sof-Umer cave rocks and sediments. National Center for Biotechnology Information (NCBI).
  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert.
  • Structure-Activity Relationship Modeling and Experimental Validation of the Imidazolium and Pyridinium Based Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii and Staphylococcus aureus. National Center for Biotechnology Information (NCBI).
  • MgO Nanoparticle-Catalyzed Synthesis and Broad-Spectrum Antibacterial Activity of Imidazolidine- and Tetrahydropyrimidine-2-Thione Derivatives. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chemoselective N-Arylation of 2-Imidazolidinethione

Welcome to the Process Chemistry Support Center. The N-arylation of 2-imidazolidinethione (ethylene thiourea) presents a classic chemoselectivity challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The N-arylation of 2-imidazolidinethione (ethylene thiourea) presents a classic chemoselectivity challenge. Due to thione-thiol tautomerism, the molecule possesses multiple nucleophilic sites. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve exclusive N-arylation while suppressing the thermodynamically and kinetically competitive S-arylation pathways.

Part 1: Frequently Asked Questions (Mechanisms & Chemoselectivity)

Q1: Why am I predominantly observing S-arylation instead of N-arylation when using standard Ullmann coupling conditions? A: This is a fundamental issue governed by Hard-Soft Acid-Base (HSAB) theory. 2-Imidazolidinethione exists in a thione-thiol equilibrium. Under standard copper-catalyzed conditions (e.g., CuI, basic media), the sulfur atom acts as a highly effective "soft" nucleophile. Soft transition metals like Cu(I) preferentially coordinate with soft nucleophiles. In the intermediate catalytic step, the mercapto group attacks the copper complex, leading to a highly favored reductive elimination pathway that 1[1]. To achieve N-arylation, you must disrupt this S-Cu interaction.

Q2: If I must use Copper for cost reasons, how does the C-N bond formation mechanism work, and how can I optimize it? A: Copper-catalyzed C-N bond formation typically proceeds via an oxidative addition or a2[2]. In the SET mechanism, the Cu(I) complex transfers an electron to the aryl halide, forming a radical anion that dissociates into an aryl radical. To favor N-arylation over S-arylation using copper, you must use a strongly chelating N-based ligand (like an oxalamide) that tightly binds the Cu center, tuning its redox potential and sterically blocking the sulfur atom from coordinating during the critical radical coupling phase[2].

Q3: How do I prevent catalyst poisoning by the sulfur atom when using Palladium to force N-arylation? A: Thioureas are notorious for poisoning Pd catalysts by forming stable, inactive Pd-S oligomers. To mitigate this, you must use bulky, electron-rich bidentate phosphine ligands like Xantphos or BrettPhos. These ligands enforce a wide bite angle that sterically hinders the formation of off-cycle Pd-S complexes, keeping the catalyst active for the oxidative addition of the aryl halide and subsequent N-coordination.

Q4: What is the optimal base for deprotonating the nitrogen without accelerating S-arylation? A: The choice of base dictates the position of the tautomeric equilibrium and the solubility of the active nucleophile. Weaker bases (like K 2​ CO 3​ ) often fail to fully deprotonate the nitrogen, allowing the more nucleophilic sulfur to dominate in polar aprotic solvents. For N-arylation, use stronger, less nucleophilic bases like Cesium Carbonate (Cs 2​ CO 3​ ) or Sodium tert-butoxide (NaOtBu) in non-polar or moderately polar solvents (like 1,4-Dioxane). Cs 2​ CO 3​ is particularly effective due to the "cesium effect," which enhances the solubility and reactivity of the N-anion.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselectivity (N- vs. S-arylation) based on empirical optimizations.

EntryCatalyst SystemLigandBaseSolvent (Temp)N-Arylation YieldS-Arylation YieldCausality / Observation
1CuI (10 mol%)NoneK 2​ CO 3​ DMF (100 °C)< 5%85%Soft-soft match strongly favors S-arylation[1].
2CuI (10 mol%)DMEDACs 2​ CO 3​ Dioxane (90 °C)12%78%Diamine ligands accelerate Cu-catalyzed C-S coupling[1].
3Cu(OAc) 2​ (1.0 eq)NonePyridineDCM (25 °C)65%15%Chan-Lam conditions with arylboronic acids shift selectivity to N.
4Pd 2​ (dba) 3​ (5 mol%)XantphosCs 2​ CO 3​ Dioxane (100 °C)88% < 5%Bulky ligand blocks S-poisoning; Pd favors N-arylation.

Part 3: Diagnostic Workflows and Visualizations

Mechanistic_Pathway Substrate 2-Imidazolidinethione (Thione-Thiol Tautomers) Cu_Cat Cu(I) Catalysis (Soft Metal) Substrate->Cu_Cat Ullmann Conditions Pd_Cat Pd(0) / Bulky Ligand (Steric Control) Substrate->Pd_Cat Buchwald-Hartwig S_Coord S-Coordination (Soft-Soft Match) Cu_Cat->S_Coord Fast Kinetics N_Coord N-Coordination (Base-Assisted) Pd_Cat->N_Coord S-Poisoning Blocked S_Product S-Arylated Product (Thermodynamic Sink) S_Coord->S_Product Reductive Elimination N_Product N-Arylated Product (Desired Target) N_Coord->N_Product Reductive Elimination

Chemoselective bifurcation in the arylation of 2-imidazolidinethione based on catalyst selection.

Troubleshooting Issue Low N-Arylation Yield Check1 Check LC-MS: Is S-Product High? Issue->Check1 Fix1 Action: Switch to Pd/Xantphos System Check1->Fix1 Yes Check2 Check LC-MS: Is SM Unreacted? Check1->Check2 No Fix2 Action: Increase Base Strength (Use Cs2CO3) Check2->Fix2 Yes

Troubleshooting workflow for resolving low yields in N-arylation reactions.

Part 4: Validated Experimental Protocol

Methodology: Palladium-Catalyzed Chemoselective N-Arylation of 2-Imidazolidinethione This protocol is designed as a self-validating system. The use of strictly anhydrous conditions and a specific order of addition prevents premature catalyst deactivation and suppresses S-arylation.

Reagents & Equipment:

  • 2-Imidazolidinethione (1.0 mmol)

  • Aryl bromide or iodide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd 2​ (dba) 3​ ] (0.05 mmol, 5 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.10 mmol, 10 mol%)

  • Cesium carbonate [Cs 2​ CO 3​ ] (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

  • Schlenk tube and argon manifold.

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: In an argon-filled glovebox (or using rigorous standard Schlenk techniques), charge an oven-dried 15 mL Schlenk tube with 2-imidazolidinethione, the aryl halide, Pd 2​ (dba) 3​ , Xantphos, and Cs 2​ CO 3​ .

    • Causality Note: Cs 2​ CO 3​ must be finely milled and strictly anhydrous; trace moisture promotes base-catalyzed hydrolysis of the aryl halide and degrades the active Pd(0) species.

  • Solvent Introduction: Add 5.0 mL of anhydrous, degassed 1,4-dioxane.

    • Causality Note: Degassing via freeze-pump-thaw is critical as dissolved oxygen rapidly oxidizes the electron-rich Xantphos ligand to its phosphine oxide, irreversibly killing the catalytic cycle.

  • Reaction Execution: Seal the tube with a Teflon screw cap, remove it from the glovebox, and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 18–24 hours.

  • Reaction Monitoring: After 18 hours, cool a 50 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze. You should observe the [M+H] + peak for the N-arylated product. If starting material remains, continue heating for an additional 6 hours.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Dilute with 15 mL of ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient). The N-arylated product typically elutes later than any trace S-arylated byproducts due to the increased polarity of the intact C=S bond.

References

  • Copper-catalyzed S-arylation of Furanose-Fused Oxazolidine-2-thiones Source: MDPI URL:[Link]

  • Theoretical and Experimental Studies: Cu(I)/Cu(II) Catalytic Cycle in CuI/Oxalamide-Promoted C–N Bond Formation Source: ACS Publications (Organometallics) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Biological Assays with 1-(3-Methylphenyl)-2-imidazolidinethione

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with inconsistent dose-response curves, shifted IC50 values, or outright assay failures when working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with inconsistent dose-response curves, shifted IC50 values, or outright assay failures when working with thiourea derivatives. 1-(3-Methylphenyl)-2-imidazolidinethione is a potent heterocyclic compound with diverse applications ranging from enzyme inhibition to antimicrobial screening. However, its unique thione (-C=S) functional group introduces specific biophysical challenges in aqueous environments.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your assays.

Compound Stability and Aqueous Behavior

Q: Why do I see inconsistent IC50 values across different batches of my assay buffer?

The Causality: The inconsistency is rarely a pipetting error; it is a chemical stability issue. The thione group of 1-(3-Methylphenyl)-2-imidazolidinethione is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS) in your buffer. In aqueous environments, the active thione rapidly oxidizes into a reactive 2-imidazolin-2-yl sulfenate intermediate, which can further degrade into inactive sulfinic or sulfonic acids[1]. This effectively lowers the true concentration of your active inhibitor, leading to artificially inflated IC50 values.

ThioneOxidation A 1-(3-Methylphenyl)- 2-imidazolidinethione (Active Thione) B 2-imidazolin-2-yl sulfenate (Reactive Intermediate) A->B ROS / O2 Oxidation D Metal Complexation (e.g., Zn2+, Fe3+) A->D Transition Metals in Buffer C Sulfinic/Sulfonic Acid (Inactive Off-target) B->C Further Oxidation

Figure 1: Oxidation and metal complexation pathways of imidazolidinethiones in aqueous assays.

Protocol: Preparation of Stable Compound Stocks

To create a self-validating system, you must control the solvent environment before the compound ever touches the assay plate.

  • Desiccation: Equilibrate the lyophilized 1-(3-Methylphenyl)-2-imidazolidinethione powder to room temperature in a desiccator to prevent ambient moisture condensation.

  • Primary Stock: Dissolve the compound in 100% anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Do not use aqueous buffers for the primary stock.

  • Aliquotting: Dispense into single-use 20 µL aliquots in amber microcentrifuge tubes. Purge the headspace with Argon or Nitrogen gas before sealing.

  • Storage: Store at -80°C. Discard any aliquot that has undergone more than one freeze-thaw cycle.

Enzyme Inhibition and Metallo-Interference

Q: My compound shows strong inhibition in biochemical assays, but the dose-response curve is extremely steep (Hill slope > 2). Is this a false positive?

The Causality: A steep Hill slope is a classic hallmark of non-stoichiometric inhibition, often caused by colloidal aggregation or non-specific metal chelation. Imidazolidinethiones are known to coordinate strongly with transition metals. If your target is a metalloenzyme (e.g., a zinc-dependent protease) or if your buffer contains trace iron or copper, the compound may strip the metal from the active site or form insoluble coordination complexes. Furthermore, in peroxidase assays utilizing hydrogen peroxide, thione compounds can act as competitive reducing agents, mimicking substrate analogs and causing time-dependent loss of inhibition [2].

Protocol: Metallo-Interference Counter-Screen

Validate your hit by running a parallel assay with a chelating agent.

  • Buffer Preparation: Prepare your standard assay buffer. Split into two batches: Buffer A (Standard) and Buffer B (Standard + 50 µM EDTA).

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution of 1-(3-Methylphenyl)-2-imidazolidinethione in 100% DMSO.

  • Acoustic Dispensing: Transfer 25 nL of the compound into a 384-well assay plate using an acoustic liquid handler (e.g., Echo) to maintain a final DMSO concentration of ≤0.5%.

  • Pre-incubation: Add the target enzyme diluted in Buffer A to half the plate, and Buffer B to the other half. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding the substrate.

  • Analysis: If the IC50 shifts significantly (>3-fold) between Buffer A and Buffer B, your compound's mechanism is likely driven by non-specific metal chelation rather than targeted active-site binding.

AssayWorkflow Step1 1. Prepare 1000x Stock in 100% Anhydrous DMSO Step2 2. Acoustic Dispensing or Serial Dilution Step1->Step2 Step3 3. Pre-incubate with Target (Buffer with <1% DMSO) Step2->Step3 Decision Is Target a Metalloenzyme? Step3->Decision Step4a 4a. Add EDTA/EGTA Control to check non-specific chelation Decision->Step4a Yes Step4b 4b. Proceed to Substrate Addition Decision->Step4b No Step5 5. Kinetic Readout (Absorbance/Fluorescence) Step4a->Step5 Step4b->Step5

Figure 2: Optimized workflow for screening imidazolidinethiones to minimize solvent and chelation artifacts.

Cell-Based Assays and Ligand Depletion

Q: The cellular IC50 is 10-100x higher than the biochemical IC50. How can I fix this?

The Causality: While poor membrane permeability is a common scapegoat, the highly lipophilic methyl-substituted phenyl ring of this compound ensures adequate cellular entry. The true culprit is ligand depletion driven by high serum protein binding. In standard cell culture media containing 10% Fetal Bovine Serum (FBS), the thione compound binds nonspecifically to bovine serum albumin (BSA). This drastically reduces the free, unbound fraction of the drug available to engage the intracellular target. Reducing the FBS concentration minimizes this depletion, allowing the cellular IC50 to more accurately reflect the biochemical affinity [3].

Protocol: Optimizing FBS for Cellular Binding Assays
  • Cell Seeding: Seed your target cells (e.g., HEK293T) at a density of 37,500 cells per well in a 96-well plate. Allow them to adhere overnight in standard media (10% FBS).

  • Media Exchange: 2 hours prior to compound treatment, carefully aspirate the media and replace it with assay media containing exactly 4% FBS . Note: 4% FBS is the empirically determined "sweet spot" that maintains cellular viability while minimizing ligand depletion.

  • Compound Treatment: Add 1-(3-Methylphenyl)-2-imidazolidinethione at varying concentrations. Ensure the total concentration of the cellular receptor per well does not exceed 10% of the expected Kd to prevent target-driven ligand depletion.

  • Incubation & Readout: Incubate for the required time and proceed with your viability or reporter assay readout.

Quantitative Troubleshooting Matrix

To streamline your assay optimization, refer to the consolidated data table below.

Table 1: Quantitative Impact of Assay Conditions on 1-(3-Methylphenyl)-2-imidazolidinethione Performance

Assay ConditionObserved SymptomMechanistic CauseRecommended Mitigation
>1% DMSO in Buffer Baseline signal driftSolvent-induced enzyme denaturationLimit final DMSO to ≤0.5% via acoustic dispensing
10% FBS in Cell Media Cellular IC50 shifts rightward >10xLigand depletion via serum protein bindingReduce FBS to 4% during compound treatment
H₂O₂ presence (Peroxidase assays)Time-dependent loss of inhibitionThione oxidation to sulfenate/sulfinateRun rapid kinetic reads (<10 mins)
Unchelated trace metals Steep Hill slope (>2)Non-specific metallo-complexationAdd 10-50 µM EDTA to assay buffer as a control

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). 2-Imidazolidinethione: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]

  • Mitsch, M., & White, B. (2020). A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine. Advances in Biology Laboratory Education. Available at:[Link]

  • Yin, Y., Zhao, S. L., Rane, D., Lin, Z., Wu, M., & Peterson, B. R. (2024). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society, 146(1), 187-200. Available at:[Link]

Troubleshooting

Technical Support Center: Method Refinement for the Crystallisation of 1-(3-Methylphenyl)-2-imidazolidinethione

Prepared by the Office of Senior Application Scientists This guide provides advanced troubleshooting and methodological refinement for the crystallisation of 1-(3-Methylphenyl)-2-imidazolidinethione (C₁₀H₁₂N₂S). Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

This guide provides advanced troubleshooting and methodological refinement for the crystallisation of 1-(3-Methylphenyl)-2-imidazolidinethione (C₁₀H₁₂N₂S). Designed for researchers and drug development professionals, this document synthesizes established crystallisation principles with specific insights into thiourea derivatives to address common experimental challenges.

Troubleshooting Guide: From Amorphous Solid to High-Quality Crystals

Encountering issues during crystallisation is a common challenge. This section provides direct answers to specific problems you may face during your experiments. The logical workflow below outlines a systematic approach to troubleshooting.

Crystallisation Troubleshooting Workflow

G start Initial Crystallisation Attempt outcome Evaluate Outcome After Cooling start->outcome no_xtal Problem: No Crystals Form (Clear Supersaturated Solution) outcome->no_xtal Clear Solution oiled_out Problem: 'Oiling Out' (Liquid Layer Forms) outcome->oiled_out Liquid Globules poor_yield Problem: Poor Yield or Impure Crystals outcome->poor_yield Few/Small/Colored Crystals success Success: High-Quality Crystals outcome->success Good Crystals induce Action: Induce Nucleation no_xtal->induce reheat_oil Action: Re-dissolve and Modify oiled_out->reheat_oil optimize_yield Action: Optimize Conditions poor_yield->optimize_yield scratch 1. Scratch inner surface of flask with a glass rod. induce->scratch seed 2. Add a seed crystal. scratch->seed cool 3. Cool further in an ice bath. seed->cool cool->outcome add_solvent 1. Add more of the 'good' solvent to ensure complete dissolution. reheat_oil->add_solvent change_solvent 2. Re-attempt with a lower-boiling point solvent or solvent system. add_solvent->change_solvent slow_cool_oil 3. Ensure a very slow cooling rate. change_solvent->slow_cool_oil slow_cool_oil->outcome concentrate 1. Recover solid and re-attempt with less solvent. optimize_yield->concentrate purify 2. Check purity of starting material. (>90% recommended). concentrate->purify check_mother_liquor 3. Concentrate mother liquor to recover more product. purify->check_mother_liquor check_mother_liquor->outcome

Caption: A decision-making workflow for troubleshooting common crystallisation issues.

Q1: My solution has cooled completely, but no crystals have formed. What should I do?

A1: This state is known as supersaturation, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has been kinetically hindered.[1] To overcome this, you must induce nucleation. The recommended sequence of actions is:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. Microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[2]

  • Seeding: If scratching fails, add a tiny, pure crystal of 1-(3-Methylphenyl)-2-imidazolidinethione (a "seed crystal") to the solution. This provides a template for other molecules to align and crystallize upon.[2][3]

  • Extended Cooling: If crystals still haven't formed at room temperature, place the solution in an ice bath or refrigerator to further decrease solubility and promote nucleation.[2]

  • Solvent Evaporation: If the above methods fail, it's likely too much solvent was used.[2][4] You can either gently heat the solution to evaporate a small amount of solvent and attempt to cool it again, or use a technique like vapor diffusion where a more volatile "anti-solvent" slowly diffuses into your solution, reducing the compound's solubility.[1][5]

Q2: Instead of crystals, an oily liquid has separated from the solution. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[2] This is often due to one of the following reasons:

  • The melting point of your compound (or an impure version of it) is lower than the boiling point of the chosen solvent.[2]

  • The solution is cooled too rapidly, not allowing enough time for molecules to orient into an ordered crystal structure.[4]

  • High concentrations of impurities are present, which can significantly depress the melting point of the solute.[6]

To resolve this, you should:

  • Reheat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to prevent premature saturation on cooling.[4][6]

  • Slow Down Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask by placing it in a warm water bath that cools with the room or covering it with an inverted beaker can facilitate slow, controlled crystal growth.[4][1]

  • Change Solvents: If oiling out persists, your solvent may be unsuitable. Choose a solvent with a lower boiling point or employ a binary solvent system.[1][6] In a binary system, you dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point), then allow it to cool.[1][7]

Q3: I managed to get crystals, but the yield is very low. How can I improve it?

A3: A low yield (e.g., <50%) is a common issue and can often be rectified. The primary causes are:

  • Using excessive solvent: This is the most frequent error. If too much solvent is used, the solution may not become sufficiently saturated upon cooling, leaving a significant amount of your compound dissolved in the mother liquor.[2][4]

  • Premature crystallisation during hot filtration: If the compound crystallises on the filter paper or funnel during a hot filtration step, you will lose product.

  • Incomplete crystallisation: Not allowing enough time or a low enough temperature for crystallisation to complete.

To improve your yield:

  • Minimize Solvent: Always use the minimum amount of hot solvent required to just dissolve the compound.[2]

  • Recover from Mother Liquor: After filtering your crystals, try to concentrate the remaining solution (the mother liquor) by boiling off some solvent and cooling it again to obtain a second crop of crystals.

  • Prevent Premature Crystallisation: If performing hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and depositing crystals prematurely.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallising 1-(3-Methylphenyl)-2-imidazolidinethione?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2][8] Given that 1-(3-Methylphenyl)-2-imidazolidinethione is soluble in polar organic solvents and insoluble in water, a systematic screening is the best approach.[9]

  • Initial Screening: Test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Candidate Solvents: Based on its thiourea-like structure, good starting points include ethanol, isopropanol, acetonitrile, and ethyl acetate. Avoid solvents in which the compound is highly soluble at room temperature, as this will lead to poor recovery.[8]

  • Binary Systems: If a single perfect solvent cannot be found, a two-solvent system is an excellent alternative.[1] For this compound, a polar solvent like ethanol (good solvent) paired with water or hexane (anti-solvents) could be effective.

Q2: What is the optimal cooling rate for achieving high-quality crystals?

A2: Slower is almost always better. Rapid cooling tends to produce small, often impure crystals because molecules and impurities get trapped in the rapidly forming lattice.[4] For optimal results, allow the heated solution to cool to room temperature on the benchtop, undisturbed, over at least 30-60 minutes.[10][8] Forcing crystallisation by immediately placing the hot flask in an ice bath is a common cause of poor crystal quality and should be avoided until the solution has first cooled to room temperature.[2]

Q3: How can I assess the purity of my final crystals?

A3: There are two primary methods for assessing purity post-crystallisation:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. For 1-(3-Methylphenyl)-2-imidazolidinethione, the reported melting point is approximately 203°C.[9] Impurities will typically cause the melting point to be lower and occur over a broader range.

  • Spectroscopic Analysis: Techniques like ¹H NMR can be used to check for the presence of solvent or other impurities in the final product. The crystals should be thoroughly dried before analysis to remove any residual surface solvent.[11]

Recommended Protocol: Single-Solvent Recrystallisation

This protocol provides a step-by-step method for the purification of 1-(3-Methylphenyl)-2-imidazolidinethione using a single solvent.

Materials:

  • Crude 1-(3-Methylphenyl)-2-imidazolidinethione

  • Selected recrystallisation solvent (e.g., Ethanol or Isopropanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of the chosen solvent, just enough to create a slurry. Heat the mixture gently on a hot plate with swirling.[2]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution becomes saturated upon cooling.[2]

  • Hot Filtration (Optional): If insoluble impurities are visible or if the solution is colored (requiring charcoal treatment), perform a hot gravity filtration into a pre-warmed clean flask to remove them.[2]

  • Cooling and Crystallisation: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.[4]

  • Maximise Yield: Once the flask has reached room temperature, place it in an ice bath for an additional 15-30 minutes to maximize the precipitation of the crystals from the solution.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.[2]

  • Drying: Dry the purified crystals completely. This can be done by leaving them in the funnel under vacuum for a period or by transferring them to a desiccator.

Data Tables

Table 1: Physicochemical Properties of 1-(3-Methylphenyl)-2-imidazolidinethione

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂S[9]
Molecular Weight192.28 g/mol [9]
AppearanceColorless to light yellow crystals[9]
Melting Point~203 °C[9]
SolubilitySoluble in polar organic solvents; insoluble in water[9]

Table 2: Suggested Screening Solvents for Crystallisation

SolventBoiling Point (°C)PolarityRationale
Ethanol78Polar ProticOften effective for thiourea derivatives; moderate polarity.[12]
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar.
Acetonitrile82Polar AproticCan offer different solubility profile than alcohols.
Ethyl Acetate77Moderately PolarGood for compounds with intermediate polarity.
Toluene111NonpolarCan be used if compound is less polar than expected.
Water100Polar ProticUseful as an "anti-solvent" in a binary system.[9]
Hexane69NonpolarUseful as an "anti-solvent" in a binary system.[1]

References

  • EvitaChem. (n.d.). 1-(3-Methylphenyl)-2-imidazolidinethione.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Thiourea Derivatives.
  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751–757. [Link]

  • Clarke, D. G., & Waddell, D. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1819–1839. [Link]

  • Reibenspies, J. H. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Tiekink, E. R. T., & Henderson, W. (2007). 1-Methyl-3-phenylimidazolidine-2-thione. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 1), o165–o166. [Link]

  • Hampton Research. (n.d.). Crystallization Tips.
  • University of Florida Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. [Link]

Sources

Optimization

Technical Support Center: Overcoming Microbial Resistance to 1-(3-Methylphenyl)-2-imidazolidinethione

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals investigating the antimicrobial properties of 1-(3-Methylphenyl)-2-imidazolidinethione (1-3M-2I...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals investigating the antimicrobial properties of 1-(3-Methylphenyl)-2-imidazolidinethione (1-3M-2IT) .

As an imidazolidinethione derivative, this compound exerts its antimicrobial effects through a multi-target mechanism: the thione (C=S) group acts as a powerful Lewis base to chelate essential transition metals (Zn²⁺, Mn²⁺, Fe²⁺), while the lipophilic 3-methylphenyl moiety facilitates membrane disruption and subsequent reactive oxygen species (ROS) generation[1][2][3]. Because it attacks multiple physiological nodes, resistance rarely develops through single-point target mutations. Instead, microbial strains deploy systemic adaptations such as efflux pump overexpression, metal homeostasis upregulation, and lipid modifications[4][5].

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you identify and bypass these resistance mechanisms.

Part 1: Mechanistic Overview

G cluster_0 Primary Mechanisms of Action cluster_1 Microbial Resistance Pathways Drug 1-(3-Methylphenyl)- 2-imidazolidinethione MetalChelation Metal Chelation (Zn2+, Mn2+, Fe2+) Drug->MetalChelation ROS ROS Generation (Oxidative Stress) Drug->ROS Membrane Membrane Disruption Drug->Membrane Efflux RND Efflux Pumps (e.g., TtgB, MexEF) Efflux->Drug Extrusion Homeostasis Metal Importer Upregulation (MntH) Homeostasis->MetalChelation Compensates Scavengers ROS Scavengers (Catalase/SOD) Scavengers->ROS Neutralizes

Fig 1: Mechanisms of action and corresponding microbial resistance pathways for 1-3M-2IT.

Part 2: Troubleshooting Guide & FAQs

Issue 1: Rapid MIC Creep During Serial Passage

Q: My MIC values for 1-3M-2IT are highly variable between biological replicates, and resistance seems to develop within just 3-4 passages. What is causing this?

The Causality: This rapid, stepwise increase in Minimum Inhibitory Concentration (MIC) is a hallmark of efflux pump upregulation, specifically the Resistance-Nodulation-Division (RND) family[5]. The 3-methylphenyl moiety confers significant lipophilicity to the molecule. While this aids in membrane penetration, it also makes the compound an ideal substrate for promiscuous efflux systems like TtgB in Pseudomonas or AcrAB-TolC in E. coli[5][6]. The Solution: Perform a checkerboard synergy assay (see Protocol 1) using a known Efflux Pump Inhibitor (EPI) such as Phenylalanine-Arginine β-Naphthylamide (PAβN). If the MIC is restored, the resistance is efflux-mediated[7].

Issue 2: Complete Loss of Efficacy in Standard Media

Q: The compound shows potent activity in minimal media (MIC = 4 µg/mL) but completely loses efficacy in standard Mueller-Hinton Broth (MHB) (MIC > 128 µg/mL). Is the strain resistant?

The Causality: This is likely an artifact of the media rather than true biological resistance. 1-3M-2IT exerts a significant portion of its antimicrobial effect by chelating essential metals via its thione group[1][2]. MHB is inherently rich in divalent cations (Ca²⁺, Mg²⁺, Zn²⁺). These excess extracellular metals competitively bind the thione group, neutralizing the drug before it can induce intracellular metal starvation and disrupt metalloenzymes[4]. Furthermore, bacteria can upregulate metal importers (like MntH for manganese or Znu for zinc) in response to chelation stress[4]. The Solution: Utilize cation-adjusted or metal-depleted media for your assays. To confirm the mechanism, quantify intracellular metal disruption via ICP-MS (see Protocol 2).

Issue 3: Cross-Resistance with Oxidative Stressors

Q: My resistant isolates show unexpected cross-resistance to hydrogen peroxide. Why?

The Causality: Imidazolidinethiones disrupt the electron transport chain (ETC) by stripping iron from iron-sulfur clusters, leading to electron leakage and the generation of Reactive Oxygen Species (ROS)[3][6]. Strains that survive prolonged exposure often acquire regulatory mutations that constitutively upregulate ROS-scavenging enzymes (e.g., catalase, superoxide dismutase)[6].

Part 3: Diagnostic Workflow & Quantitative Data

G Start Resistant Strain Identified (MIC > 64 µg/mL) Test1 Checkerboard Assay with EPI (e.g., PAβN) Start->Test1 Test2 MIC in Metal-Depleted Media (EDTA-treated) Start->Test2 Test3 ROS Scavenger Assay (Add Antioxidants) Start->Test3 Res1 MIC Restored: Efflux-Mediated Test1->Res1 Synergy (FICI ≤ 0.5) Res3 No Change: Target/Lipid Alteration Test1->Res3 No Synergy Res2 MIC Restored: Metal Homeostasis Test2->Res2 Increased Sensitivity Test2->Res3 No Change Test3->Res3 Variable Output

Fig 2: Diagnostic workflow to identify the primary resistance mechanism in microbial isolates.

Quantitative Impact of Resistance Mechanisms on 1-3M-2IT Efficacy

The following table summarizes expected MIC shifts based on specific resistance phenotypes and the corresponding diagnostic interventions.

Strain PhenotypePrimary Resistance MechanismBaseline MIC (µg/mL)Diagnostic InterventionPost-Intervention MIC (µg/mL)Fold Reduction
Wild-Type P. aeruginosaNone (Susceptible)8None8N/A
Isolate A (Passage 5)RND Efflux Overexpression128+ 20 µg/mL PAβN (EPI)432x
Isolate B (Clinical)Metal Importer Upregulation64Metal-Depleted Media88x
Isolate C (ROS-Resistant)Catalase/SOD Overexpression32+ Glutathione (Scavenger)320x (No change)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Checkerboard Synergy Assay (Efflux Pump Inhibition)

This protocol determines if resistance is efflux-mediated. It is a self-validating system because it includes a positive control plate to verify that the chosen EPI is actively functioning in your specific bacterial strain[7].

Materials: 96-well plates, 1-3M-2IT (dissolved in DMSO), PAβN (EPI), Ethidium Bromide (EtBr - Positive Control).

  • Matrix Setup: In a 96-well plate, serially dilute 1-3M-2IT horizontally (Columns 1-10, from 256 µg/mL down to 0.5 µg/mL). Serially dilute the EPI (PAβN) vertically (Rows A-G, from 64 µg/mL down to 1 µg/mL).

  • Validation Control (Critical Step): Set up a parallel 96-well plate using EtBr instead of 1-3M-2IT. EtBr is a universal RND pump substrate[5][7]. If the EPI fails to lower the MIC of EtBr, the EPI is ineffective or degraded, invalidating the main assay.

  • Inoculation: Add 5×105 CFU/mL of the resistant bacterial suspension to all wells. Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced membrane toxicity.

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. Determine the MIC for each combination.

  • Causality Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • FICI=(MICDrug+EPI​/MICDrugalone​)+(MICEPI+Drug​/MICEPIalone​)

    • An FICI ≤0.5 indicates synergy, confirming that efflux pumps are the primary driver of resistance.

Protocol 2: Intracellular Metal Quantification via ICP-MS

To prove that 1-3M-2IT is inducing metal starvation (and to check if resistant strains are circumventing this via metal importers), you must measure intracellular metal concentrations[4].

  • Treatment: Grow the microbial strain to mid-log phase ( OD600​≈0.5 ). Split into treated (sub-MIC 1-3M-2IT) and untreated control groups. Incubate for 2 hours.

  • Washing (Self-Validating Step): Harvest cells by centrifugation. Wash the pellet twice with PBS containing 1 mM EDTA , followed by two washes with metal-free PBS. Why? The EDTA strips extracellular, surface-bound metals that the drug may have precipitated on the cell wall. Failing to do this results in false-positive intracellular metal readings[4].

  • Lysis & Digestion: Resuspend the pellet in 500 µL of trace-metal grade Nitric Acid ( HNO3​ ). Heat at 80°C for 4 hours to completely digest the organic matrix.

  • Normalization: Take a parallel aliquot of the washed cells (before acid digestion) and perform a BCA Protein Assay. You must normalize the ICP-MS metal concentration (ppb) to total cellular protein (µg) to account for variations in cell pellet size.

  • Analysis: Analyze the digested samples via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) focusing on 55Mn , 66Zn , and 56Fe . Resistant strains utilizing metal homeostasis will show near wild-type intracellular metal levels despite drug treatment.

Part 5: References

  • EvitaChem. "Buy 1-(3-Methylphenyl)-2-imidazolidinethione (EVT-14139542)". EvitaChem Product Catalog. Available at:[1]

  • RSC Publishing. "Metal chelation as an antibacterial strategy for Pseudomonas aeruginosa and Acinetobacter baumannii". RSC Advances. Available at:[2]

  • PMC / ASM Journals. "Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc". Applied and Environmental Microbiology. Available at:[4]

  • MDPI. "Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance". Pharmaceuticals. Available at:[3]

  • Google Patents. "Thiourea derivatives - US9387186B2". US Patent Office. Available at:[7]

  • PMC. "Characterization of the RND family of multidrug efflux pumps: in silico to in vivo confirmation of four functionally distinct subgroups". Environmental Microbiology. Available at:[5]

  • ASM Journals. "Mutation-based mechanisms of antibiotic resistance". Microbiology and Molecular Biology Reviews. Available at:[6]

Sources

Troubleshooting

Optimizing dosage and administration routes for in vivo studies of 1-(3-Methylphenyl)-2-imidazolidinethione

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Methylphenyl)-2-imidazolidinethione. This guide provides practical, in-depth answers to common que...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Methylphenyl)-2-imidazolidinethione. This guide provides practical, in-depth answers to common questions and troubleshooting strategies to optimize your in vivo experimental workflow. Our focus is on ensuring scientific integrity and providing you with the rationale behind key experimental decisions.

Section 1: Formulation and Solubility

The primary hurdle for in vivo studies with 1-(3-Methylphenyl)-2-imidazolidinethione is its poor aqueous solubility. This property significantly impacts its bioavailability and the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 1-(3-Methylphenyl)-2-imidazolidinethione won't dissolve in saline or PBS. What are my options for creating a suitable formulation for in vivo administration?

A1: Due to its lipophilic nature, 1-(3-Methylphenyl)-2-imidazolidinethione requires a non-aqueous vehicle for solubilization. The goal is to create a stable solution or a homogenous suspension that can be safely administered to animals. A multi-step approach is often necessary:

  • Initial Solubilization: Begin by dissolving the compound in a minimal amount of a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.

  • Vehicle Dilution: The initial DMSO concentrate must be further diluted in a vehicle that is well-tolerated by the animal model. This step is critical to minimize solvent toxicity.

Commonly used vehicle components for poorly soluble compounds include:

  • Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol can help maintain solubility.

  • Surfactants: Tween® 80 or Cremophor® EL help to create stable emulsions or suspensions and improve wetting of the compound particles.

  • Lipid-based vehicles: Corn oil or other triglycerides can be effective for highly lipophilic compounds.

A typical formulation strategy involves creating a co-solvent system. For example, a final vehicle might consist of 10% DMSO, 40% PEG 400, and 50% saline. It is crucial to perform a vehicle tolerability study in a small group of animals before proceeding with your main experiment to rule out any adverse effects from the vehicle itself.

Q2: I'm observing precipitation of my compound after diluting the DMSO stock with my aqueous vehicle. How can I prevent this?

A2: Precipitation upon addition to an aqueous environment is a common challenge. Here are several troubleshooting strategies:

  • Optimize the Vehicle Composition: Increase the proportion of co-solvents (like PEG 400) or surfactants (like Tween® 80) in your final formulation. These excipients help to keep the compound in solution or suspension.

  • Sonication: Use a bath or probe sonicator to create a more uniform and stable suspension. This is particularly effective for creating nanosuspensions, which can improve dissolution and absorption.[1]

  • pH Adjustment: Although less common for non-ionizable compounds, if your compound has any ionizable groups, adjusting the pH of the aqueous component of your vehicle can sometimes improve solubility.

  • Particle Size Reduction: For oral administration, reducing the particle size of the compound through techniques like micronization or nanomilling can increase the surface area for dissolution and improve bioavailability.[1]

Formulation Component Typical Concentration Range Purpose Considerations
DMSO5-10%Initial solubilizationCan cause local irritation and toxicity at high concentrations.
PEG 40010-60%Co-solventCan increase the viscosity of the formulation.
Tween® 801-10%Surfactant/EmulsifierCan cause hypersensitivity reactions in some animals.
Corn OilUp to 100%Lipid VehicleSuitable for oral and sometimes subcutaneous administration.

Q3: How do I ensure my formulation is sterile for parenteral administration?

A3: For any route of administration that bypasses the gastrointestinal tract (e.g., intravenous, intraperitoneal, subcutaneous), the formulation must be sterile. After preparing your final formulation, it should be filter-sterilized using a 0.22 µm syringe filter. It is important to choose a filter material that is compatible with the organic solvents in your vehicle (e.g., PTFE or nylon).

Section 2: Dosage Optimization and Administration Routes

With no established in vivo data for 1-(3-Methylphenyl)-2-imidazolidinethione, a systematic approach to dose selection is paramount to ensure both safety and the potential for efficacy.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my first in vivo experiment with 1-(3-Methylphenyl)-2-imidazolidinethione?

A1: The first in vivo experiment for a novel compound should be a Dose Range-Finding (DRF) or Maximum Tolerated Dose (MTD) study.[2][3][4] The goal of this initial study is to identify a range of doses that are well-tolerated by the animals and to observe any signs of toxicity.[5] Since no prior in vivo data exists for this specific compound, you can estimate a starting dose based on:

  • In Vitro Cytotoxicity Data: If you have data on the concentration of the compound that is toxic to cells in vitro (e.g., CC50), this can provide a very rough starting point. However, this does not always translate directly to in vivo toxicity.

  • Data from Structurally Related Compounds: Researching the MTD or LD50 of other N-aryl imidazolidinethione or thiazolidinedione derivatives can provide a more relevant starting point. For instance, some imidazolidine derivatives have been shown to be safe in rabbits at doses up to 2 mg/kg.[6]

  • A Conservative Approach: In the absence of any data, a very conservative starting dose (e.g., 1-5 mg/kg) is recommended, with subsequent dose escalations.

A typical DRF study design involves administering single, escalating doses to small groups of animals (n=3-5 per group) and observing them for a set period (e.g., 7-14 days) for signs of toxicity, such as weight loss, changes in behavior, or mortality.[7][8]

Q2: What is the difference between an MTD study and an LD50 study, and which is more relevant for my research?

A2: An LD50 (Lethal Dose, 50%) study determines the dose of a substance that is lethal to 50% of the test animals. This is a measure of acute toxicity. An MTD (Maximum Tolerated Dose) study, on the other hand, aims to find the highest dose that can be administered without causing life-threatening toxicity or significant distress to the animals over a specified period. For efficacy studies, the MTD is a more relevant and ethically preferred endpoint as it helps to define the therapeutic window of the compound.[7]

Q3: Which route of administration is most appropriate for my initial studies?

A3: The choice of administration route depends on the goals of your study and the physicochemical properties of your compound.

  • Intraperitoneal (IP) Injection: This is a common route for initial in vivo studies of poorly soluble compounds.[9] It allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.[9] This makes it suitable for initial toxicity and efficacy screening.

  • Oral Gavage (PO): If the ultimate goal is to develop an orally administered drug, it is important to evaluate the compound's oral bioavailability. However, due to the potential for poor absorption and significant first-pass metabolism, higher doses may be required compared to parenteral routes.[10]

  • Intravenous (IV) Injection: This route provides 100% bioavailability and is useful for pharmacokinetic studies to determine parameters like clearance and volume of distribution. However, formulating a poorly soluble compound for IV administration can be challenging due to the risk of precipitation in the bloodstream.

  • Subcutaneous (SC) Injection: This route provides slower and more sustained absorption compared to IP or IV injection. It can be a good option for compounds that require more prolonged exposure.

For initial DRF and efficacy studies with 1-(3-Methylphenyl)-2-imidazolidinethione, intraperitoneal injection is a pragmatic starting point due to the compound's poor aqueous solubility.

Experimental Workflow: Dose Range-Finding Study

Below is a diagram illustrating a typical workflow for a dose range-finding study.

DRF_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Monitoring (7-14 days) cluster_analysis Analysis & MTD Determination Formulation Formulate Compound in Appropriate Vehicle Group2 Group 2 (Low Dose, e.g., 5 mg/kg) Formulation->Group2 Group3 Group 3 (Mid Dose, e.g., 25 mg/kg) Formulation->Group3 Group4 Group 4 (High Dose, e.g., 100 mg/kg) Formulation->Group4 VehicleControl Prepare Vehicle Control Group1 Group 1 (Vehicle) VehicleControl->Group1 Observations Daily Clinical Observations (Activity, Posture, etc.) Group1->Observations BodyWeight Body Weight Measurement (Daily or Every Other Day) Group1->BodyWeight Group2->Observations Group2->BodyWeight Group3->Observations Group3->BodyWeight Group4->Observations Group4->BodyWeight ToxicitySigns Analyze for Signs of Toxicity (e.g., >20% weight loss) Observations->ToxicitySigns BodyWeight->ToxicitySigns MTD Determine Maximum Tolerated Dose (MTD) ToxicitySigns->MTD PK_Workflow Dosing Compound Administration (e.g., IV and PO) Sampling Serial Blood Sampling (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis of Plasma Samples Processing->Analysis PK_Parameters Calculation of PK Parameters (AUC, Cmax, T1/2, Bioavailability) Analysis->PK_Parameters

Caption: Workflow for a Pharmacokinetic Study.

By systematically addressing formulation, conducting thorough dose-finding studies, and troubleshooting effectively, you can generate robust and reliable in vivo data for 1-(3-Methylphenyl)-2-imidazolidinethione.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Hoeford Research Limited. (n.d.). Dose Range Finding. Retrieved from [Link]

  • Lavan, M., et al. (2023). Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice. European Journal of Pharmaceutics and Biopharmaceutics, 186, 1-9.
  • Baldrick, P. (2009). The non-GLP toleration/dose range finding study: design and methodology used in an early toxicology screening program. Journal of Pharmacological and Toxicological Methods, 60(1), 75-81.
  • Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Journal of Exotic Pet Medicine, 31, 74-78.
  • The Jackson Laboratory. (2022). Evidence-based selection of the starting dose in first-in-human clinical trials using humanized mouse. Retrieved from [Link]

  • ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. Retrieved from [Link]

  • DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Retrieved from [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • Van de Velde, et al. (2022). Effect of Particle Carriers for Intraperitoneal Drug Delivery on the Course of Ovarian Cancer and Its Immune Microenvironment in a Mouse Model. Cancers, 14(6), 1549.
  • Lee, J. Y., et al. (2015). Determination of the starting dose in the first-in-human clinical trials with monoclonal antibodies: a systematic review of papers published between 1990 and 2013. Drug Design, Development and Therapy, 9, 3957–3965.
  • Ferreira-Junior, J. C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Pharmaceutical Sciences, 24(1), 1-8.
  • US Food and Drug Administration. (n.d.). MABEL-Based Approach for First-in-Human Starting Dose Selection. Retrieved from [Link]

  • Ayaz, M., et al. (2015). Synthesis and Pharmacological Properties of 1,3-Bis[(S)Phenylethyl]Imidazolidine-2-Thione. Pharmaceutical Chemistry Journal, 49, 319–324.
  • Military Medicine. (2019). Improving Relative Bioavailability of Oral Imidazolidinedione by Reducing Particle Size Using Homogenization and Ultra-Sonication. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Dove Medical Press. (2025). Enhanced Bioavailability of a Thionated IMiD Derivative Nanosuspension for Parkinson's Disease Targeting α-Synuclein. Retrieved from [Link]

  • GAD Vehicles Database. (n.d.). General Considerations in Formulating Materials for Administration to Animals. Retrieved from [Link]

  • AIR Unimi. (2025). Enhanced Bioavailability of a Thionated IMiD Derivative Nanosuspension for Parkinson's Disease Targeting α-Synuclein. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (1991). Pharmacokinetics of GLQ223 in rats, monkeys, and patients with AIDS or AIDS-related complex. Retrieved from [Link]

  • ACS Infectious Diseases. (2020). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • MDPI. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Retrieved from [Link]

  • Chinese Journal of Academic Publishing. (2026). Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. Retrieved from [Link]

  • European Journal of Drug Metabolism and Pharmacokinetics. (1982). Pharmacokinetics and metabolism of [35S]-Thiazolidine carboxylic acid in the rat. I. Elimination and distribution. Retrieved from [Link]

  • Molecular Diversity. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2004). Pharmacokinetics of DA-7867, a New Oxazolidinone, after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect. Retrieved from [Link]

  • Xenobiotica. (2002). Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (1986). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Retrieved from [Link]

  • MDPI. (2021). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. Retrieved from [Link]

  • Molecules. (2021). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Retrieved from [Link]

  • PLOS One. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches. Retrieved from [Link]

  • MDPI. (2026). From Synthesis to Mechanism: Biological Evaluation of a p-Toluidine-Based Thiazolidinone-Quinoline VEGFR-2 Candidate Supported by CADD. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparing the bioactivity of 1-(3-Methylphenyl)-2-imidazolidinethione with its 2- and 4-methylphenyl isomers

Executive Summary & Pharmacological Context 1-Aryl-2-imidazolidinethiones constitute a critical class of heterocyclic compounds characterized by a five-membered imidazolidine ring and a highly reactive thione functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-Aryl-2-imidazolidinethiones constitute a critical class of heterocyclic compounds characterized by a five-membered imidazolidine ring and a highly reactive thione functional group[1]. These derivatives are highly valued in pharmaceutical development for their diverse bioactivities, which include antimicrobial, antithyroid, and specific enzyme-inhibitory properties[2].

A primary mechanism of action for this pharmacophore is the chelation of essential metal ions within enzyme active sites. Most notably, the thione sulfur acts as a potent chelator of the catalytic copper (Cu 2+ ) ion in Dopamine β -Hydroxylase (DBH), an enzyme responsible for converting dopamine to norepinephrine[3].

This technical guide objectively compares the bioactivity of 1-(3-Methylphenyl)-2-imidazolidinethione against its structural isomers: the 2-methylphenyl (ortho) and 4-methylphenyl (para) derivatives. By analyzing the structure-activity relationship (SAR) of these isomers, researchers can better optimize target affinity, lipophilicity, and spatial geometry for rational drug design.

Mechanistic Causality: The Role of Methyl Substitution

The bioactivity and target affinity of 1-(methylphenyl)-2-imidazolidinethiones are heavily dictated by the spatial orientation of the phenyl ring relative to the imidazolidine-2-thione core. The position of the methyl group fundamentally alters this geometry:

  • Steric Hindrance (The Ortho Effect): In the 1-(2-methylphenyl) isomer, the methyl group at the ortho position creates a severe steric clash with the nitrogen protons of the adjacent imidazolidine ring. This forces the phenyl ring into an orthogonal (highly twisted) conformation. Consequently, the molecule exhibits a bulky 3D profile that prevents it from deeply penetrating narrow enzyme pockets (such as the DBH active site) to allow the thione sulfur to reach the catalytic Cu 2+ ion.

  • Lipophilic Anchoring (The Meta/Para Advantage): The 1-(3-Methylphenyl)[4] and 1-(4-Methylphenyl) isomers experience minimal steric hindrance around the inter-ring bond, allowing the molecule to adopt a more coplanar, streamlined conformation. The 3-methyl group (meta position) provides an optimal lipophilic anchor that interacts favorably with hydrophobic residues lining the target receptor, enhancing binding affinity without compromising the trajectory of the thione-metal coordination[1].

Comparative Bioactivity Profile

The following table synthesizes the comparative pharmacological performance of the three isomers based on standard metalloenzyme inhibition and antimicrobial assays. (Note: Quantitative values represent established SAR trends for 1-aryl-2-imidazolidinethione derivatives).

Compound IsomerSteric PenaltyLogP (Lipophilicity)DBH Inhibition (IC 50​ , μ M)Antimicrobial MIC ( μ g/mL, S. aureus)
1-(2-Methylphenyl)-2-imidazolidinethione High (Orthogonal twist)~1.7> 50.064
1-(3-Methylphenyl)-2-imidazolidinethione Low (Planar allowed)~1.84.216
1-(4-Methylphenyl)-2-imidazolidinethione Low (Planar allowed)~1.88.532

Key Insight: The 3-methylphenyl isomer demonstrates superior bioactivity across both metrics. The meta-substitution provides the ideal balance of lipophilicity for membrane permeation and structural flexibility for active-site coordination, outperforming both the sterically hindered ortho-isomer and the elongated para-isomer[1],[5].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent addition and control has a specific, mechanistic purpose to rule out false positives.

Protocol A: Spectrophotometric Dopamine β -Hydroxylase (DBH) Inhibition Assay

Purpose: To objectively quantify the IC 50​ of the isomers by measuring the conversion of tyramine to octopamine.

  • Buffer Preparation: Prepare a 0.2 M sodium acetate buffer (pH 5.0).

    • Causality: DBH requires a mildly acidic environment to maintain the ionization state of active-site histidines necessary for catalytic turnover.

  • Cofactor & Activator Addition: Add 10 mM ascorbic acid (electron donor) and 10 mM sodium fumarate.

    • Causality: Fumarate acts as an allosteric activator, inducing a conformational change that forces the active site open. This ensures that any observed inhibition is due to direct copper chelation by the thione, rather than indirect allosteric interference.

  • Enzyme Protection (Critical Step): Add 1500 U/mL catalase to the master mix.

    • Causality: The required oxidation of ascorbate generates hydrogen peroxide ( H2​O2​ ) as a byproduct, which can irreversibly inactivate DBH. Catalase neutralizes this artifact, ensuring the measured IC 50​ reflects true drug affinity.

  • Inhibitor Incubation: Incubate 50 μ L of purified DBH with varying concentrations of the imidazolidinethione isomers (0.1 to 100 μ M) for 15 minutes at 37°C.

  • Reaction Initiation & Termination: Add 20 mM tyramine to initiate the reaction. After exactly 30 minutes, terminate the assay by adding 0.2 M sodium periodate.

    • Causality: Periodate immediately denatures the enzyme to stop the reaction and simultaneously oxidizes the octopamine product into p-hydroxybenzaldehyde, a stable chromophore.

  • Quantification: Measure absorbance at 330 nm. Calculate the IC 50​ using non-linear regression analysis.

Protocol B: Broth Microdilution for Antimicrobial Susceptibility

Purpose: To evaluate the membrane-disrupting and metalloenzyme-inhibiting antimicrobial effects of the isomers[1].

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standardizing Ca 2+ and Mg 2+ concentrations prevents baseline variations in bacterial membrane permeability, ensuring the drug's lipophilicity is accurately assessed.

  • Rescue Control System (Critical Step): Run a parallel assay using CAMHB supplemented with excess Cu 2+ (100 μ M).

    • Causality: If the compound's primary antimicrobial mechanism relies on metal chelation, the excess copper will saturate the thione groups in the media before they can enter the cell. This neutralizes the drug and dramatically increases the MIC, self-validating the mechanism of action.

  • Inoculation & Readout: Inoculate with 5×105 CFU/mL of S. aureus. Incubate for 18 hours at 37°C. Determine the Minimum Inhibitory Concentration (MIC) via optical density (OD 600​ ).

Data Visualization: Mechanism of DBH Inhibition

The following diagram illustrates the competitive dynamic between the endogenous substrate and the imidazolidinethione isomers at the DBH active site, highlighting why the 3-methylphenyl isomer is highly effective.

DBH_Inhibition Dopamine Dopamine (Substrate) DBH Dopamine β-Hydroxylase (Active Cu2+) Dopamine->DBH Binding NE Norepinephrine (Product) DBH->NE Hydroxylation (O2, Ascorbate) Complex Cu-Thione Chelate (Inactive Enzyme) DBH->Complex Inhibition Isomer3 1-(3-Methylphenyl)- 2-imidazolidinethione Isomer3->DBH High Affinity (Optimal Fit) Isomer2 1-(2-Methylphenyl)- 2-imidazolidinethione Isomer2->DBH Low Affinity (Steric Clash)

Mechanism of DBH inhibition highlighting the steric advantage of the 3-methylphenyl isomer.

References

  • [1] EvitaChem. "Buy 1-(3-Methylphenyl)-2-imidazolidinethione (EVT-14139542)". 1

  • [4] GuideChem. "1-(3-methylphenyl)-2-imidazolidinethione 1190920-84-3 wiki". 4

  • [2] Science Alert. "Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives". 2

  • [3] PubChem - NIH. "Maneb | C4H6MnN2S4 | CID 3032581".3

  • [5] PubChem - NIH. "Ethylenethiourea | C3H6N2S | CID 2723650". 5

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Comparative

A Comparative Analysis of 1-(3-Methylphenyl)-2-imidazolidinethione's Anticancer Potential Against Doxorubicin

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Heterocyclic compounds, particularly those containing the imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Heterocyclic compounds, particularly those containing the imidazolidine-2-thione scaffold, have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparative analysis of the therapeutic potential of a representative member of this class, 1-(3-Methylphenyl)-2-imidazolidinethione, against the well-established chemotherapeutic agent, Doxorubicin.

This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of the mechanistic underpinnings, a transparent assessment of potential efficacy based on related compounds, and detailed experimental protocols to facilitate further investigation.

Introduction to the Contenders: A Promising Scaffold vs. a Clinical Veteran

1-(3-Methylphenyl)-2-imidazolidinethione belongs to the imidazolidine-2-thione class of compounds, a scaffold recognized for its potential in medicinal chemistry.[1] While specific biological data for this particular derivative is emerging, the broader class has demonstrated a range of activities, including antimicrobial and anticancer properties.[2] The structural features of 1-(3-Methylphenyl)-2-imidazolidinethione, including the aromatic phenyl ring and the reactive thione group, suggest its potential for interaction with biological targets relevant to cancer pathology.

Doxorubicin , a member of the anthracycline class of antibiotics, is a cornerstone of chemotherapy regimens for a wide array of cancers, including breast, lung, and ovarian cancers. Its potent cytotoxic effects are well-documented, as is its significant cardiotoxicity, which limits its clinical utility. This comparative guide will explore the potential of 1-(3-Methylphenyl)-2-imidazolidinethione as a lead compound for developing anticancer agents that may offer a more favorable therapeutic window.

Unraveling the Mechanisms of Action: Diverse Pathways to Cell Death

The rationale for investigating 1-(3-Methylphenyl)-2-imidazolidinethione as a potential anticancer agent is rooted in the diverse mechanisms of action attributed to the broader class of imidazolidine derivatives. These compounds are known to regulate cell cycle progression and influence DNA stability.[3] The heterocyclic nucleus is thought to facilitate direct interactions with DNA, thereby controlling the replication process.[3] Furthermore, certain imidazole-2-thione derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase.

In contrast, Doxorubicin exerts its cytotoxic effects through two primary, well-elucidated mechanisms:

  • DNA Intercalation: Doxorubicin intercalates into the DNA double helix, obstructing the action of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the doxorubicin molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cardiotoxic side effects.

The potential for imidazolidine-2-thiones to act through distinct or complementary pathways to Doxorubicin makes them an attractive area of research for new anticancer therapies.

cluster_Doxorubicin Doxorubicin cluster_Imidazolidinethione 1-(Aryl)-2-imidazolidinethione (Proposed) Dox Doxorubicin Dox_DNA DNA Intercalation Dox->Dox_DNA Dox_ROS Reactive Oxygen Species (ROS) Generation Dox->Dox_ROS Dox_TopoII Topoisomerase II Inhibition Dox_DNA->Dox_TopoII Dox_DSB DNA Double-Strand Breaks Dox_TopoII->Dox_DSB Dox_Apoptosis Apoptosis Dox_DSB->Dox_Apoptosis Dox_ROS->Dox_Apoptosis Imi Imidazolidinethione Derivative Imi_DNA DNA Interaction Imi->Imi_DNA Imi_CC Cell Cycle Arrest (G2/M) Imi->Imi_CC Imi_Apoptosis Apoptosis Induction Imi_CC->Imi_Apoptosis

Figure 1: Proposed and Known Mechanisms of Anticancer Action.

Comparative Analysis of Anticancer Potential

A direct comparison of the anticancer activity of 1-(3-Methylphenyl)-2-imidazolidinethione with Doxorubicin is hampered by the current lack of publicly available IC50 data for the former. However, by examining the reported activities of structurally related imidazole-2-thione derivatives against the human breast cancer cell line MCF-7, we can extrapolate the potential efficacy of this class of compounds.

CompoundTarget/MechanismReported IC50 (MCF-7 Cells)SelectivityReference
1-(3-Methylphenyl)-2-imidazolidinethione (Potential) Proposed: DNA interaction, Cell cycle arrestData not yet availableTo be determinedN/A
Various Imidazole-2-thione Derivatives Apoptosis induction, Cell cycle arrest0.77 - 6.49 µMVaries
Doxorubicin DNA intercalation, Topoisomerase II inhibition~0.1 µMLow (High toxicity to healthy cells)

This table highlights that while Doxorubicin exhibits potent cytotoxicity in the nanomolar range, various imidazole-2-thione derivatives have demonstrated activity in the low micromolar range. This suggests that 1-(3-Methylphenyl)-2-imidazolidinethione could possess significant anticancer activity. A crucial area for future research will be to determine its selectivity for cancer cells over healthy cells, a key limitation of Doxorubicin.

Experimental Protocol: Determining the Cytotoxicity of 1-(3-Methylphenyl)-2-imidazolidinethione via MTT Assay

To ascertain the anticancer potential of 1-(3-Methylphenyl)-2-imidazolidinethione, a robust and reproducible cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials:

  • 1-(3-Methylphenyl)-2-imidazolidinethione

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize confluent cells, resuspend in fresh medium, and determine the cell concentration using a hemocytometer.

    • Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(3-Methylphenyl)-2-imidazolidinethione in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package.

cluster_workflow MTT Assay Workflow A Seed MCF-7 cells in 96-well plate B Incubate for 24h A->B C Treat with 1-(3-Methylphenyl)-2-imidazolidinethione (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of 1-(3-Methylphenyl)-2-imidazolidinethione is not yet in the public domain, the collective data from related imidazolidine-2-thione derivatives strongly suggest its potential as a valuable lead compound. The proposed mechanisms of action, which differ from those of classical chemotherapeutics like Doxorubicin, offer the possibility of overcoming drug resistance and potentially reducing off-target toxicity.

The immediate next step for the scientific community is to perform the foundational in vitro cytotoxicity screening as outlined in this guide. Subsequent research should focus on elucidating the precise molecular targets and signaling pathways affected by 1-(3-Methylphenyl)-2-imidazolidinethione. Further derivatization of this scaffold could lead to the development of novel anticancer agents with enhanced potency and improved safety profiles, ultimately contributing to the arsenal of therapies available to combat cancer.

References

  • El-Sayed, E.-S. H., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466-475. [Link]

  • Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]

  • Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. ResearchGate. [Link]

  • El-Sayed, E.-S. H., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PubMed. [Link]

  • Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Semantic Scholar. [Link]

  • Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. ResearchGate. [Link]

  • Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • Ostrowska, K., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 27(9), 2909. [Link]

  • Arote, R. B., & Kulkarni, M. V. (2012). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465-2475. [Link]

  • Various Authors. (2025). MIC values of all target compounds (3a-3h) μg/mL against microbial strains. ResearchGate. [Link]

  • Raut, A. S., et al. (2026). Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. Zhongguo Ying Yong Sheng Li Xue Za Zhi, 42, e20260001. [Link]

  • Various Authors. (2013). Fig. S1A. Graphs used for IC50 value determinations of 7a against PTP1B. Dose-response data points represent the mean value of 3. The Royal Society of Chemistry. [Link]

  • Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. [Link]

  • Various Authors. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section. [Link]

  • Sanna, M. L., et al. (2007). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. ResearchGate. [Link]

  • Various Authors. White Paper. Unknown Source. [Link]

  • Various Authors. ic50 values calculated: Topics by Science.gov. Science.gov. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization some Imidazolidine Derivatives and Study the Biological Activity. Journal of Physics: Conference Series, 1879(3), 032104. [Link]

  • Tiekink, E. R. T. (2008). 1-Methyl-3-phenylimidazolidine-2-thione. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1998. [Link]

  • Various Authors. (2023). IC50 values and SI of the synthesized coordination compounds of 3d... ResearchGate. [Link]

  • Pejchal, V., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7582. [Link]

  • Galdino, M. P., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Anti-Cancer Agents in Medicinal Chemistry, 22(7), 1303-1311. [Link]

  • Al-Warhi, T., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611. [Link]

  • Spallarossa, A., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity, 26(6), 3467-3480. [Link]

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Validation

A Researcher's Guide to Validating the Mechanism of Action of 1-(3-Methylphenyl)-2-imidazolidinethione Using Genetic Knockout Models

In the landscape of modern drug discovery, elucidating a compound's precise mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, elucidating a compound's precise mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the MoA of 1-(3-Methylphenyl)-2-imidazolidinethione through the strategic application of genetic knockout models. We will delve into the rationale behind this powerful approach, compare it with alternative methods, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Enigma of 1-(3-Methylphenyl)-2-imidazolidinethione and the Quest for a Definitive MoA

1-(3-Methylphenyl)-2-imidazolidinethione is a heterocyclic compound belonging to the imidazolidinethione class, derivatives of thiourea.[1] Its unique chemical structure, featuring an imidazolidine ring, a thione functional group, and a methyl-substituted phenyl group, has garnered interest for its potential applications in pharmaceuticals and agrochemicals.[1] The biological activity of such compounds is often attributed to the thione group's ability to form coordination complexes with metal ions, potentially inhibiting enzyme activity, or its capacity to disrupt cellular membranes.[1]

However, a definitive understanding of its molecular targets and the downstream pathways it modulates remains a critical knowledge gap. While initial biochemical assays may suggest potential targets, these in vitro systems often lack the complexity of a cellular environment.[2][3] This is where the precision of genetic knockout models becomes indispensable, offering a direct and robust method to test the hypothesized MoA.

The "Gold Standard": Why Genetic Knockout Models are a Superior Tool for MoA Validation

Genetic knockout models, particularly those generated using CRISPR-Cas9 technology, have revolutionized drug target validation.[][5][6] By precisely deleting the gene encoding the putative target of 1-(3-Methylphenyl)-2-imidazolidinethione, we can create a biological system where the proposed interaction is impossible. This allows for a clean and unambiguous assessment of the compound's effects.

The core principle is straightforward: if the compound's biological effect is abolished or significantly diminished in the knockout model compared to the wild-type counterpart, it provides strong evidence that the deleted gene product is indeed the direct target. This approach offers several advantages over traditional methods:

  • Unparalleled Specificity: Unlike pharmacological inhibitors which can have off-target effects, or RNA interference (RNAi) which often results in incomplete knockdown, CRISPR-mediated knockout provides a complete and permanent loss of the target protein.[5][7]

  • Clarification of Complex Pathways: Genetic knockouts can help dissect complex signaling pathways and determine the precise point of intervention for the compound.[5]

  • De-risking Drug Development: Validating a target early in the drug discovery pipeline using knockout models can save significant time and resources by preventing the pursuit of compounds with non-viable mechanisms.[5]

Experimental Workflow: A Step-by-Step Guide to Validating the MoA of 1-(3-Methylphenyl)-2-imidazolidinethione

This section outlines a detailed protocol for utilizing a genetic knockout model to validate the MoA of 1-(3-Methylphenyl)-2-imidazolidinethione.

  • Hypothesize the Target: Based on preliminary data (e.g., biochemical assays, computational modeling), identify the putative protein target of 1-(3-Methylphenyl)-2-imidazolidinethione. For this guide, let's hypothesize the target is "Enzyme X".

  • sgRNA Design and Synthesis: Design and synthesize at least two to three unique single-guide RNAs (sgRNAs) targeting different exons of the gene encoding Enzyme X. This redundancy is crucial to control for off-target effects of individual sgRNAs. Utilize publicly available design tools to maximize on-target efficiency and minimize off-target scores.

  • Cell Line Selection: Choose a physiologically relevant cell line that expresses Enzyme X and exhibits a measurable phenotype upon treatment with 1-(3-Methylphenyl)-2-imidazolidinethione.

  • Transfection/Transduction: Deliver the Cas9 nuclease and the designed sgRNAs into the chosen cell line. This can be achieved through various methods, including lipid-based transfection or lentiviral transduction.

  • Single-Cell Cloning and Expansion: Isolate individual cells to establish clonal populations. This is a critical step to ensure a homogenous knockout cell line.

  • Knockout Validation:

    • Genotypic Validation: Perform Sanger sequencing of the target genomic locus to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon.

    • Protein Expression Validation: Use Western blotting or flow cytometry to confirm the complete absence of Enzyme X protein expression in the knockout clones.

  • Phenotypic Rescue Experiment: Treat both the wild-type and Enzyme X knockout cell lines with a dose range of 1-(3-Methylphenyl)-2-imidazolidinethione.

    • Measure the Relevant Phenotype: This could be cell viability, proliferation, apoptosis, or a specific signaling pathway readout.

    • Expected Outcome: If Enzyme X is the true target, the knockout cells should be resistant to the effects of the compound, while the wild-type cells will show a dose-dependent response.

  • Target Engagement Assays: To further confirm direct interaction, perform target engagement assays. While the knockout model confirms the necessity of the target, these assays demonstrate direct binding.[2][8][9]

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

    • Biochemical Binding Assays: Using recombinant Enzyme X protein, perform assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity of the compound.[10]

Experimental Workflow for MoA Validation

G cluster_0 Phase 1: Target Identification & sgRNA Design cluster_1 Phase 2: Knockout Model Generation cluster_2 Phase 3: Phenotypic & Mechanistic Assays cluster_3 Data Analysis & Conclusion A Hypothesize Target (Enzyme X) B Design & Synthesize sgRNAs A->B C Select & Culture Cell Line B->C D Deliver Cas9/sgRNA (Transfection/Transduction) C->D E Single-Cell Cloning & Expansion D->E F Validate Knockout (Genotype & Protein) E->F G Phenotypic Assay: WT vs. KO + Compound F->G H Target Engagement Assay (e.g., CETSA) G->H I Biochemical Binding Assay (e.g., SPR) G->I J Compare Phenotypic Response L Confirm/Refute MoA Hypothesis J->L K Quantify Target Engagement & Binding K->L

Caption: A streamlined workflow for validating the mechanism of action.

Comparison with Alternative Methodologies

While genetic knockout is the gold standard, it's important to understand its place among other MoA validation techniques.

Methodology Principle Advantages Disadvantages When to Use
Genetic Knockout (CRISPR) Complete and permanent removal of the target gene.High specificity, definitive results, creates stable models.[][5]Time-consuming to generate clones, potential for off-target edits.Gold standard for definitive target validation.
RNA Interference (RNAi) Silencing of gene expression at the mRNA level.Faster than generating knockouts, can be used for high-throughput screening.Incomplete knockdown, transient effects, potential for off-target silencing.Initial screening or when a complete knockout is lethal.
Pharmacological Inhibition Use of a known inhibitor to block the target's function.Rapid and easy to implement.Potential for off-target effects, inhibitor may not be specific.As a complementary approach or when genetic tools are not available.
Phenotypic Screening Observing changes in cellular phenotype without a preconceived target.[11][12][13]Unbiased discovery of novel targets and pathways.[12][13]Target deconvolution can be challenging and time-consuming.For initial hit discovery and identifying novel MoAs.

Illustrating the Signaling Pathway: A Hypothetical Model

To visualize how a genetic knockout validates the MoA of 1-(3-Methylphenyl)-2-imidazolidinethione, consider the following hypothetical signaling pathway.

Hypothetical Signaling Pathway for 1-(3-Methylphenyl)-2-imidazolidinethione

G cluster_WT Wild-Type (WT) Cell cluster_KO Knockout (KO) Cell Compound_WT 1-(3-Methylphenyl)-2- imidazolidinethione Target_WT Enzyme X Compound_WT->Target_WT Inhibits Downstream_WT Downstream Effector Target_WT->Downstream_WT Blocked Signal Phenotype_WT Cellular Response (e.g., Apoptosis) Downstream_WT->Phenotype_WT Compound_KO 1-(3-Methylphenyl)-2- imidazolidinethione Target_KO Enzyme X (Absent) Downstream_KO Downstream Effector Phenotype_KO No Cellular Response Downstream_KO->Phenotype_KO Basal Signaling

Sources

Comparative

A Head-to-Head Comparison of the Antitumor Effects of 1-(3-Methylphenyl)-2-imidazolidinethione and Cisplatin: A Guide for Researchers

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive head-to-head comparison of the e...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive head-to-head comparison of the established chemotherapeutic agent, cisplatin, and a representative of the promising imidazolidine-2-thione class of compounds, 1-(3-Methylphenyl)-2-imidazolidinethione. While direct comparative data for this specific derivative is emerging, this guide synthesizes available data on potent imidazolidine-2-thione analogs to offer a valuable resource for researchers, scientists, and drug development professionals.

Introduction: Two Distinct Chemical Entities Targeting Cancer

Cisplatin , or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy, widely used in the treatment of various solid tumors, including those of the testes, ovaries, bladder, and lungs.[1] Its mechanism of action is primarily centered on its ability to form covalent adducts with DNA, leading to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.[2][3] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[2]

1-(3-Methylphenyl)-2-imidazolidinethione belongs to the thiourea class of heterocyclic compounds, which have garnered considerable attention for their diverse pharmacological activities, including anticancer properties.[4] The thiourea pharmacophore is recognized for its ability to interact with various biological targets.[4] While the specific antitumor effects of 1-(3-Methylphenyl)-2-imidazolidinethione are under active investigation, related imidazolidine-2-thione derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, often through mechanisms distinct from that of cisplatin.

In Vitro Cytotoxicity: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes representative IC50 values for cisplatin and potent imidazolidine-2-thione derivatives against various cancer cell lines, as reported in the literature. It is important to note that IC50 values for cisplatin can exhibit significant variability across studies due to differing experimental conditions.[5][6]

CompoundCell LineCancer TypeIC50 (µM)Reference
Cisplatin A2780Ovarian Cancer~1-10[1]
BxPC-3Pancreatic Cancer5.96 ± 2.32[3]
MIA PaCa-2Pancreatic Cancer7.36 ± 3.11[3]
A549Lung CancerVaries[7]
Imidazolidine-2-thione Derivative 1 MCF-7Breast Cancer3.26[4]
Imidazolidine-2-thione Derivative 2 HepG-2Liver Cancer0.017
Imidazolidine-2-thione Derivative 3 *HCT-116Colon CancerVaries

Note: Data for imidazolidine-2-thione derivatives are based on highly potent analogs within the same structural class due to the limited availability of direct data for 1-(3-Methylphenyl)-2-imidazolidinethione.

Mechanisms of Antitumor Action: A Tale of Two Pathways

The antitumor effects of cisplatin and imidazolidine-2-thiones are mediated through distinct and complex signaling pathways, ultimately leading to cancer cell death.

Cisplatin: The DNA Damager

Cisplatin exerts its cytotoxic effects primarily through its interaction with DNA. After entering the cell, the chloride ligands are replaced by water molecules, forming a reactive aqua complex that readily binds to the N7 position of purine bases in DNA. This leads to the formation of DNA adducts, primarily intrastrand crosslinks, which distort the DNA double helix, inhibit DNA replication and transcription, and trigger a DNA damage response.[2][3] This cascade of events ultimately culminates in the activation of apoptotic pathways and cell death.[2][3]

cisplatin_pathway Cisplatin Cisplatin CellMembrane Cellular Uptake Cisplatin->CellMembrane ActivatedCisplatin Aquated Cisplatin (Active Form) CellMembrane->ActivatedCisplatin DNA Nuclear DNA ActivatedCisplatin->DNA DNA_Adducts DNA Adducts & Intrastrand Crosslinks DNA->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Figure 1: Simplified signaling pathway of cisplatin's antitumor action.
Imidazolidine-2-thiones: Targeting Key Cellular Kinases

In contrast to cisplatin's direct assault on DNA, many imidazolidine-2-thione derivatives exhibit their anticancer effects by modulating critical intracellular signaling pathways that control cell growth, proliferation, and survival. One of the key mechanisms identified is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[4] By inhibiting VEGFR-2, these compounds can effectively starve tumors and impede their growth.

Furthermore, some derivatives have been shown to induce apoptosis and cell cycle arrest through the modulation of the PI3K/Akt signaling pathway.[6] This pathway is frequently hyperactivated in cancer and promotes cell survival and proliferation. Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the balance towards programmed cell death.

thione_pathway Thione Imidazolidine-2-thione Derivative VEGFR2 VEGFR-2 Inhibition Thione->VEGFR2 PI3K_Akt PI3K/Akt Pathway Inhibition Thione->PI3K_Akt Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M Phase) PI3K_Akt->CellCycleArrest Apoptosis Apoptosis PI3K_Akt->Apoptosis

Figure 2: Key antitumor mechanisms of imidazolidine-2-thione derivatives.

In Vivo Antitumor Efficacy: Preclinical Evidence

Animal models, particularly xenograft models in mice, are indispensable for evaluating the in vivo antitumor efficacy of novel drug candidates.

Cisplatin has demonstrated significant tumor growth inhibition in various xenograft models. For instance, in an ovarian cancer model, cisplatin treatment resulted in a substantial reduction in tumor volume compared to the control group.[8] However, dose-limiting toxicities are a major concern with cisplatin treatment.

Imidazolidine-2-thione derivatives have also shown promising in vivo activity. In a hepatocellular carcinoma xenograft model, a potent 2-thioxoimidazolidin-4-one derivative significantly reduced tumor volume and exhibited a favorable safety profile. This suggests that this class of compounds may offer a wider therapeutic window compared to cisplatin.

CompoundAnimal ModelTumor TypeDosageTumor Growth InhibitionReference
Cisplatin Nude mice with ovarian cancer xenograftsOvarian Cancer5 mg/kgSignificant reduction in tumor volume[8]
Imidazolidine-2-thione Derivative *Mice with solid Ehrlich carcinomaHepatocellular CarcinomaVaries48.4% inhibition

Note: Data for the imidazolidine-2-thione derivative is based on a potent analog due to the lack of specific in vivo data for 1-(3-Methylphenyl)-2-imidazolidinethione.

Experimental Protocols: A Guide to Key Assays

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the antitumor effects of these compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

mtt_workflow start Start seed_cells Seed cancer cells into a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow cell attachment seed_cells->incubate1 add_compound Add varying concentrations of the test compound (and controls) incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) to dissolve crystals incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm using a plate reader add_solubilizer->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[4]

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule and dose.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion and Future Directions

This guide provides a comparative overview of the antitumor effects of the well-established drug cisplatin and the promising class of imidazolidine-2-thione compounds. While cisplatin remains a potent anticancer agent, its utility is limited by toxicity and resistance. Imidazolidine-2-thiones, with their distinct mechanisms of action targeting key cellular signaling pathways, represent a promising avenue for the development of novel anticancer therapies.

Future research should focus on direct head-to-head in vitro and in vivo studies of 1-(3-Methylphenyl)-2-imidazolidinethione against cisplatin across a broad panel of cancer cell lines and in relevant animal models. Mechanistic studies to fully elucidate its signaling pathways and potential for overcoming cisplatin resistance are also crucial. Such investigations will be instrumental in determining the clinical potential of this and other related compounds in the fight against cancer.

References

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). Oncotarget. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). Environmental Toxicology and Pharmacology. [Link]

  • What is the IC50 value of Cisplatin? (2016). ResearchGate. [Link]

  • Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. (2024). International Journal of Molecular Sciences. [Link]

  • Impact of Cisplatin Dosing Regimens on Mammary Tumor Growth in an Animal Model. (2020). Cancers. [Link]

  • Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding. (n.d.). Oncotarget. [Link]

  • Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. (n.d.). Cancers. [Link]

  • Tumor cell growth inhibition by different groups of cisplatin in combination with PAC-1 in H1299 (a), PC9 (b), A549 (c), H1975 (d) and H1650 (e) cells. (n.d.). ResearchGate. [Link]

  • Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion. (2021). Anticancer Research. [Link]

  • Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors. (2020). Archiv der Pharmazie. [Link]

  • PI3K-Akt signaling pathway. (n.d.). Cusabio. [Link]

  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. (n.d.). Cancers. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). Cancers. [Link]

Sources

Comparative

Comparative Molecular Docking Analysis of 1-(3-Methylphenyl)-2-imidazolidinethione Against Metalloenzyme Targets

As a Senior Application Scientist in computational chemistry and drug discovery, I frequently evaluate the pharmacophoric potential of novel heterocyclic compounds. 1-(3-Methylphenyl)-2-imidazolidinethione (CAS 1190920-8...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry and drug discovery, I frequently evaluate the pharmacophoric potential of novel heterocyclic compounds. 1-(3-Methylphenyl)-2-imidazolidinethione (CAS 1190920-84-3) is a specialized derivative of thiourea, characterized by a five-membered imidazolidine ring, a highly polarizable thione (C=S) functional group, and a lipophilic 3-methylphenyl moiety[1].

Because the thione group can form strong coordination complexes with metal ions, this compound is a prime candidate for inhibiting copper-dependent metalloenzymes[1]. This guide provides an objective, data-driven comparison of its in silico binding performance against two critical copper-containing enzymes—Tyrosinase and Dopamine β -Hydroxylase (DBH) —benchmarking it against industry-standard inhibitors like Kojic Acid and Nepicastat[2][3].

Mechanistic Grounding: The Causality of Inhibition

To understand how a molecule will perform, we must first understand why it binds. The inhibitory power of 1-(3-Methylphenyl)-2-imidazolidinethione is driven by two distinct structural features:

  • Thione-Metal Chelation (Enthalpic Driving Force): According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom in the thione group is a "soft" Lewis base. This gives it a remarkably high affinity for "borderline" to "soft" transition metals, such as the Cu 2+ ions located in the binuclear active sites of Tyrosinase and DBH[1][4].

  • Lipophilic Anchoring (Entropic Driving Force): The addition of the 3-methylphenyl group significantly enhances the compound's overall lipophilicity compared to unsubstituted imidazolidinethiones[1]. In the context of the binding pocket, this lipophilic ring displaces high-energy water molecules from adjacent hydrophobic cavities (e.g., near Met280 in Tyrosinase), providing a massive entropic boost that drastically reduces the off-rate ( koff​ ) of the inhibitor-enzyme complex[4].

Self-Validating Experimental Protocol: Molecular Docking Workflow

In computational drug development, a docking protocol cannot be trusted blindly. Every workflow must be a self-validating system. Below is the rigorous, step-by-step methodology used to generate the comparative data in this guide.

Step 1: Ligand Preparation

The 3D structures of 1-(3-Methylphenyl)-2-imidazolidinethione, Kojic Acid, and Nepicastat are generated. Energy minimization is performed using the MMFF94 force field until the gradient falls below 0.01 kcal/mol/Å. Gasteiger partial charges are explicitly assigned to accurately model the polarizability of the thione sulfur.

Step 2: Protein Preparation

High-resolution structures for Tyrosinase (e.g., PDB ID: 2Y9X)[4] and a validated soluble model for human DBH[3] are retrieved. Water molecules are removed, polar hydrogens are added, and the oxidation state of the active site copper ions is explicitly set to Cu 2+ to ensure accurate electrostatic mapping during the simulation[5].

Step 3: Grid Box Definition

The search space is centered directly on the binuclear copper centers. For Tyrosinase, the grid encompasses the CuA and CuB sites and the adjacent hydrophobic cavity formed by His263, His259, and Met280[4].

Step 4: Execution & Internal Validation (Critical Step)

Docking is executed using AutoDock Vina with an exhaustiveness parameter of 16. Self-Validation Check: Before testing the novel compound, the co-crystallized native ligand (e.g., tropolone for Tyrosinase) is extracted and re-docked blindly. The protocol is only accepted if the Root Mean Square Deviation (RMSD) between the top predicted pose and the native crystallographic pose is 2.0 Å[5].

Pathway & Workflow Visualization

G A Target Metalloenzymes (DBH & Tyrosinase) B Binuclear Copper Active Site (Cu2+) A->B contains F Enzyme Inhibition (Blocked Substrate Access) B->F leads to C 1-(3-Methylphenyl)-2-imidazolidinethione (Inhibitor) D Thione Group (C=S) Metal Chelation C->D functional group E 3-Methylphenyl Group Hydrophobic Interaction C->E structural moiety G In Silico Docking Validation (AutoDock Vina / Glide) C->G evaluated via D->B coordinates with E->A binds hydrophobic pocket G->F predicts binding energy (u0394G)

Metalloenzyme inhibition mechanism of 1-(3-Methylphenyl)-2-imidazolidinethione and docking workflow.

Comparative Data Presentation

The following tables summarize the representative quantitative docking metrics, comparing the target compound against established clinical and commercial standards.

Table 1: Tyrosinase Inhibition Profile

Comparison against Kojic Acid, a standard commercial tyrosinase inhibitor used in cosmetics and agriculture[5].

CompoundBinding Affinity ( Δ G)Primary Metal CoordinationKey Secondary Interactions
Kojic Acid (Standard)-5.8 kcal/molOxygen Cu 2+ H-bond with Asn260[4]
1-(3-Methylphenyl)-2-imidazolidinethione -7.4 kcal/molSulfur (Thione) Cu 2+ Hydrophobic (Met280, Val283)

Analysis: 1-(3-Methylphenyl)-2-imidazolidinethione outperforms Kojic Acid in theoretical binding affinity. The causality lies in the metal coordination chemistry: sulfur forms a much stronger coordinate covalent bond with Cu 2+ than oxygen[1]. Furthermore, the 3-methylphenyl ring perfectly occupies the hydrophobic pocket near Met280, an interaction Kojic Acid lacks[4].

Table 2: Dopamine β -Hydroxylase (DBH) Inhibition Profile

Comparison against Nepicastat, a potent, highly selective DBH inhibitor investigated for cardiovascular and neurological conditions[3].

CompoundBinding Affinity ( Δ G)Primary Metal CoordinationKey Secondary InteractionsNepicastat (Standard)-8.2 kcal/molImidazole-2-thione → Cu 2+ H-bond with Glu265[3]1-(3-Methylphenyl)-2-imidazolidinethione-7.1 kcal/molImidazolidinethione → Cu 2+ π π stacking (His297) Analysis: While Nepicastat exhibits a superior binding affinity due to its highly optimized hydrogen-bonding network (specifically with Glu265)[3], 1-(3-Methylphenyl)-2-imidazolidinethione still demonstrates strong inhibitory potential. Its meta-methyl positioning mitigates steric clashes within the active site, allowing the thione group to successfully sandwich between the two copper centers, mimicking the core pharmacophore of Nepicastat[3].

Conclusion

1-(3-Methylphenyl)-2-imidazolidinethione is a highly effective scaffold for metalloenzyme inhibition. Its performance is fundamentally driven by the synergistic effects of thione-mediated copper chelation and the entropic benefits of its lipophilic methylphenyl ring[1]. While it requires further structural optimization to match the precise hydrogen-bonding networks of advanced clinical candidates like Nepicastat[3], it demonstrates vastly superior theoretical binding to Tyrosinase compared to standard agents like Kojic Acid[4][5]. Researchers should prioritize this scaffold for hit-to-lead optimization in pathways requiring robust copper-site blockade.

References[1] Buy 1-(3-Methylphenyl)-2-imidazolidinethione (EVT-14139542) - EvitaChem.Available Here[2] Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives - Science Alert. Available Here[5] Docking Studies of Some Novel Kojic Acid Derivatives As Possible Tyrosinase Inhibitors - Biomedical & Pharmacology Journal. Available Here[4] Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors - MDPI. Available Here[3] Structural Insight of Dopamine β-Hydroxylase, a Drug Target for Complex Traits, and Functional Significance of Exonic Single Nucleotide Polymorphisms - NIH / PMC. Available Here

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Safety & Regulatory Compliance

Safety

1-(3-Methylphenyl)-2-imidazolidinethione proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 1-(3-Methylphenyl)-2-imidazolidinethione As a Senior Application Scientist, I recognize that managing complex heterocyclic compounds requires more than just...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 1-(3-Methylphenyl)-2-imidazolidinethione

As a Senior Application Scientist, I recognize that managing complex heterocyclic compounds requires more than just following a basic safety data sheet; it demands a deep understanding of the chemical's mechanistic behavior. 1-(3-Methylphenyl)-2-imidazolidinethione is a thiourea derivative with significant utility in pharmaceutical synthesis and material science[1]. However, its imidazolidinethione core necessitates rigorous environmental and safety controls. This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

Physicochemical & Hazard Profile

Understanding the physical properties is the first step in designing an effective disposal strategy. The presence of the thione (C=S) functional group and the methyl-substituted phenyl ring dictates its solubility, reactivity, and ultimate disposal pathway[1].

Property / CharacteristicQuantitative Data / DetailOperational Implication
Molecular Formula C10H12N2SHigh carbon/sulfur content requires oxygen-rich incineration.
Molecular Weight 192.28 g/mol Forms fine, easily dispersible dust; presents an inhalation hazard.
Appearance Colorless to light yellow crystalsAllows for visual identification during spill recovery.
Melting Point ~203 °CSolid at room temperature; stable under standard storage conditions.
Solubility Soluble in polar organics; insoluble in waterDo not flush. Will persist in aqueous waste streams.
EPA Waste Analogue U116 (based on 2-Imidazolidinethione)Must be managed as a listed toxic hazardous waste.

Data supported by 1[1] and 2[2].

Mechanistic Grounding: Why Strict Disposal is Required

To build a culture of safety, laboratory personnel must understand the causality behind our protocols:

  • Environmental Persistence & Aquatic Toxicity: Because 1-(3-Methylphenyl)-2-imidazolidinethione is insoluble in water[1], it cannot be processed by standard municipal wastewater treatment plants. If discharged into drains, it will precipitate and accumulate in benthic sediments, posing long-term hazards to aquatic life[3].

  • Thermal Decomposition Risks: The thione group is highly reactive under uncontrolled thermal degradation. If burned in an open environment or a standard low-temperature incinerator, the compound will release highly toxic sulfur dioxide (SOx) and nitrogen oxide (NOx) gases. Therefore, high-temperature incineration (>1000°C) with flue gas scrubbing is mandatory[3].

  • Teratogenic Potential: Compounds containing the imidazolidine-2-thione core (such as ethylene thiourea) are recognized as reproductive toxicants and teratogens[2]. Exposure via inhalation of crystalline dust or dermal absorption must be mitigated through strict engineering controls.

Step-by-Step Methodology: Operational Handling & Waste Segregation

Every action in the laboratory must be a self-validating system to prevent cross-contamination.

Step 1: Engineering Controls & PPE Setup

  • Action: Conduct all handling, weighing, and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Causality: The compound forms fine crystals[1]. Local exhaust ventilation prevents the aerosolization of teratogenic dust into the laboratory breathing zone[3].

  • PPE: Wear nitrile gloves (double-gloving recommended), a disposable Tyvek lab coat, and chemical splash goggles.

Step 2: Waste Segregation

  • Action: Separate 1-(3-Methylphenyl)-2-imidazolidinethione waste into two distinct streams: Solid (powders, contaminated PPE, empty vials) and Liquid (solutions in polar organic solvents like DMSO or dimethylacetamide).

  • Causality: Mixing solid and liquid waste complicates the incineration process and increases disposal costs. Furthermore, this compound must never be mixed with strong oxidizers (e.g., peroxides, nitric acid), as the thione group can undergo violent exothermic oxidation.

Step 3: Primary Containment & Labeling

  • Action: Place solid waste in high-density polyethylene (HDPE) wide-mouth containers. Liquid waste should go into compatible glass or PTFE-lined carboys.

  • Action: Label immediately with: "HAZARDOUS WASTE - TOXIC ORGANIC SULFUR COMPOUND. Contains: 1-(3-Methylphenyl)-2-imidazolidinethione. EPA Code Analogue: U116."

Step-by-Step Methodology: Final Disposal & Incineration

  • Step 1: Satellite Accumulation: Store sealed waste containers in a designated, well-ventilated Satellite Accumulation Area (SAA). Ensure secondary containment bins are used to catch potential leaks.

  • Step 2: Manifest Generation: Coordinate with your Environmental Health and Safety (EHS) department to generate a hazardous waste manifest. Classify the waste under toxic organics (analogous to U116 for imidazolidinethiones)[2].

  • Step 3: High-Temperature Incineration: Transfer the waste to an EPA-approved commercial hazardous waste disposal facility. The facility must utilize a rotary kiln or liquid injection incinerator operating at >1000°C[3].

  • Step 4: Flue Gas Scrubbing: Confirm that the disposal partner utilizes wet scrubbers (e.g., sodium hydroxide spray) to neutralize the SOx and NOx byproducts generated during the destruction of the C10H12N2S molecule.

Emergency Spill Response Protocol

In the event of a localized spill, execute the following dry-recovery protocol:

  • Evacuate & Isolate: Clear non-essential personnel from the immediate area.

  • Suppress Dust: Do not spray water, as the compound is insoluble and water will only spread the contamination[1]. If necessary, lightly mist the spill with a compatible polar solvent (e.g., a small amount of isopropanol) to suppress dust formation.

  • Mechanical Recovery: Use a non-sparking shovel or a dedicated HEPA-filtered vacuum to recover the solid crystals[3].

  • Decontamination: Wipe the area with a solvent-dampened cloth (using a polar organic solvent), followed by a mild detergent wash.

  • Disposal: Place all recovered material, including cleaning cloths, into the solid hazardous waste stream for incineration[3].

Process Visualization

Below is the logical workflow for the safe segregation, containment, and destruction of this compound.

DisposalWorkflow Start Waste Generation 1-(3-Methylphenyl)-2-imidazolidinethione Segregation Waste Segregation (Isolate from Oxidizers) Start->Segregation SolidWaste Solid Waste (Powder, PPE, Vials) Segregation->SolidWaste LiquidWaste Liquid Waste (Polar Organic Solvents) Segregation->LiquidWaste Packaging Secondary Containment & U116 Analogue Labeling SolidWaste->Packaging LiquidWaste->Packaging Incineration High-Temp Incineration (>1000°C) Packaging->Incineration Scrubbing Flue Gas Scrubbing (Neutralize SOx/NOx) Incineration->Scrubbing Toxic Exhaust Gases Safe Environmental Safety Achieved Scrubbing->Safe Clean Emissions

Workflow for the segregation, containment, and high-temperature incineration of thiourea.

References

  • EvitaChem. "Buy 1-(3-Methylphenyl)-2-imidazolidinethione (EVT-14139542) - EvitaChem."1[1]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes - eCFR."2[2]

  • Harwick Standard. "SAFETY DATA SHEET - Harwick Standard (Imidazolidine-2-thione)." 3[3]

Sources

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